Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-12-9-6(8(7)11)3-4-15-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNDXZGVWCFUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495110 | |
| Record name | Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59713-58-5 | |
| Record name | Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The thieno[2,3-b]pyridine core is a privileged scaffold, appearing in numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.
Introduction
The fusion of thiophene and pyridine rings creates the thienopyridine bicyclic system, a scaffold of significant interest in pharmaceutical research due to its diverse biological activities. This compound, possessing a reactive chlorine atom at the 4-position and an ester group at the 5-position, is a versatile intermediate for the construction of more complex molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable precursor for the synthesis of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases. This guide will delve into the fundamental chemical characteristics of this compound, explore its synthesis, and highlight its applications in the development of kinase inhibitors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical Properties
| Property | Value | Source |
| CAS Number | 59713-58-5 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClNO₂S | [2][4] |
| Molecular Weight | 241.69 g/mol | [2][4] |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from general chemical principles |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.6-8.8 (s, 1H): Pyridine proton at the 6-position.
-
δ 7.5-7.7 (d, J ≈ 5.5 Hz, 1H): Thiophene proton at the 2-position.
-
δ 7.3-7.5 (d, J ≈ 5.5 Hz, 1H): Thiophene proton at the 3-position.
-
δ 4.3-4.5 (q, J ≈ 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ 1.3-1.5 (t, J ≈ 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~164: Carbonyl carbon of the ester.
-
δ ~150-160: Quaternary carbons of the pyridine and thiophene rings.
-
δ ~120-140: Aromatic carbons of the pyridine and thiophene rings.
-
δ ~62: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
δ ~14: Methyl carbon of the ethyl ester (-OCH₂CH₃).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3000: C-H stretching of the aromatic rings.
-
~2980-2900: C-H stretching of the ethyl group.
-
~1720-1700: C=O stretching of the ester.
-
~1600-1450: C=C and C=N stretching of the aromatic rings.
-
~1250-1000: C-O stretching of the ester.
-
~800-700: C-Cl stretching.
-
-
Mass Spectrometry (MS):
-
m/z: 241/243 (M⁺, M⁺+2 in a ~3:1 ratio, characteristic of a single chlorine atom).
-
Synthesis of this compound
The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved through several established synthetic strategies, most notably the Gewald synthesis and the Friedländer annulation.[1][6][7][8][9] A plausible and commonly employed route to this compound involves a multi-step sequence starting from readily available materials.
Proposed Synthetic Pathway
A likely synthetic approach involves the construction of a substituted 2-aminothiophene intermediate, followed by cyclization to form the pyridine ring.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol (Illustrative)
The following is a generalized, illustrative protocol based on established methodologies for the synthesis of related thienopyridines. Researchers should optimize conditions for their specific laboratory setup.
Step 1: Synthesis of a 2-Aminothiophene Intermediate (via Gewald Reaction) [1][8]
-
To a stirred solution of an active methylene nitrile (e.g., ethyl cyanoacetate) and an α-hydroxyketone or aldehyde in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-aminothiophene derivative.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to form the 4-Hydroxypyridine Ring
-
A mixture of the 2-aminothiophene derivative and a 1,3-dicarbonyl compound (e.g., diethyl malonate) is heated in a high-boiling point solvent (e.g., Dowtherm A).
-
The reaction is heated to reflux for several hours.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed, and dried to yield the 4-hydroxythieno[2,3-b]pyridine derivative.
Step 3: Chlorination to this compound
-
To the 4-hydroxythieno[2,3-b]pyridine derivative, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added.
-
Heat the reaction mixture under reflux for several hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the 4-position of the pyridine ring, which is activated by the electron-withdrawing effect of the adjacent nitrogen atom. This makes the chloro group a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, providing a versatile handle for introducing diverse functionalities.
Caption: General scheme for nucleophilic aromatic substitution on this compound.
Common Nucleophiles and Resulting Products:
-
Amines (R-NH₂): Leads to the formation of 4-aminothieno[2,3-b]pyridine derivatives, which are key intermediates for many kinase inhibitors.
-
Alcohols/Phenols (R-OH): In the presence of a base, forms 4-alkoxy/aryloxy-thieno[2,3-b]pyridine derivatives.
-
Thiols (R-SH): Reacts to give 4-(alkyl/aryl)thio-thieno[2,3-b]pyridine derivatives.
Hydrolysis of the Ester
The ethyl ester at the 5-position can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be used for amide bond formation or other transformations.
Applications in Drug Discovery
The thieno[2,3-b]pyridine scaffold is a core component of several kinase inhibitors. This compound serves as a crucial starting material for the synthesis of these complex molecules.
Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer. Several potent and selective GSK-3 inhibitors feature the thieno[2,3-b]pyridine core. The synthesis of these inhibitors often involves the displacement of the 4-chloro group with a suitable amine.[10][11][12][13][14]
Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The thieno[2,3-b]pyridine scaffold has been utilized in the design of potent CDK inhibitors. The synthetic strategy typically involves a nucleophilic substitution at the 4-position to introduce a side chain that interacts with the ATP-binding pocket of the kinase.[15][16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - CAS:59713-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 59713-58-5 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 18. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thieno[2,3-b]pyridine core is a key pharmacophore in various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes a detailed experimental protocol for data acquisition and an in-depth analysis of the expected spectral features, grounded in established principles of spectroscopic interpretation.
Molecular Structure and Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound is comprised of a fused thieno[2,3-b]pyridine bicyclic system, substituted with a chlorine atom at the 4-position and an ethyl carboxylate group at the 5-position.
Molecular Structure and Numbering Scheme
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming deuterated chloroform (CDCl₃) as the solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | H6 |
| ~7.85 | d | 1H | H2 |
| ~7.45 | d | 1H | H3 |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.0-9.0 ppm):
-
The proton at the C6 position (H6 ) is expected to appear as a singlet at the most downfield chemical shift (~8.60 ppm). Its proximity to the electronegative nitrogen atom and the electron-withdrawing carboxylate group results in significant deshielding.
-
The protons on the thiophene ring, H2 and H3 , are predicted to appear as doublets around ~7.85 and ~7.45 ppm, respectively. The coupling between these two adjacent protons would result in this splitting pattern. The chemical shifts are influenced by the fused pyridine ring and the sulfur atom.[1][2]
-
-
Ethyl Ester Group:
-
The methylene protons (-OCH₂CH₃ ) are expected to resonate as a quartet around ~4.40 ppm due to coupling with the adjacent methyl protons.
-
The methyl protons (-OCH₂CH₃ ) will appear as a triplet at approximately ~1.40 ppm, resulting from coupling with the neighboring methylene protons.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (Ester) |
| ~158.0 | C4 |
| ~152.0 | C6 |
| ~148.0 | C8 (bridgehead) |
| ~132.0 | C2 |
| ~128.0 | C9 (bridgehead) |
| ~125.0 | C3 |
| ~118.0 | C5 |
| ~62.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon (C=O ) is expected to be the most downfield signal, around ~165.0 ppm.[3]
-
Aromatic Carbons:
-
The carbon bearing the chlorine atom (C4 ) is predicted to be significantly downfield (~158.0 ppm) due to the electronegativity of chlorine.[4]
-
The carbon adjacent to the nitrogen, C6 , is also expected to be downfield (~152.0 ppm).[5][6]
-
The bridgehead carbons, C8 and C9 , will likely appear around ~148.0 and ~128.0 ppm, respectively.[7]
-
The carbons of the thiophene ring, C2 and C3 , are predicted to be in the range of ~132.0 and ~125.0 ppm.[7]
-
The carbon attached to the ester group, C5 , is expected around ~118.0 ppm.
-
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃ ) will be around ~62.0 ppm, and the methyl carbon (-OCH₂CH₃ ) will be the most upfield signal at ~14.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 241/243 | [M]⁺ and [M+2]⁺ molecular ions |
| 196/198 | Loss of ethoxy radical (•OCH₂CH₃) |
| 213/215 | Loss of ethylene via McLafferty rearrangement |
| 168/170 | Loss of C(O)OCH₂CH₃ |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC-MS) or gas chromatography (GC-MS) system.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable technique.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. Two peaks will be observed: the [M]⁺ peak at m/z 241 (containing ³⁵Cl) and the [M+2]⁺ peak at m/z 243 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[8] This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern:
-
A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), which would lead to a fragment ion at m/z 196/198.[9][10]
-
A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 213/215.[11][12]
-
Cleavage of the entire ester group would result in a fragment corresponding to the thieno[2,3-b]pyridine core.
-
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1550, ~1480 | Medium-Strong | C=C and C=N aromatic ring stretches |
| ~1250 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1100 | Strong | Symmetric C-O-C stretch (ester) |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~700 | Strong | C-Cl stretch |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Acquire and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Interpretation of the IR Spectrum
-
Carbonyl Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic ester.[13][14]
-
C-O Stretches: Two strong bands are expected for the C-O stretching vibrations of the ester group, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).[14]
-
Aromatic Stretches:
-
C-Cl Stretch: A strong absorption band in the fingerprint region, typically around 700 cm⁻¹, can be attributed to the C-Cl stretching vibration.[17]
-
Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group will appear in the 2980-2850 cm⁻¹ range.
Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provide a comprehensive and complementary set of data for the structural elucidation and characterization of this compound. The predicted data and interpretations presented in this guide offer a robust framework for researchers working with this compound and its analogs. The characteristic signals, such as the isotopic pattern in the mass spectrum and the specific chemical shifts in the NMR spectra, serve as reliable fingerprints for the identification and purity assessment of this important heterocyclic molecule.
References
- 1. Thieno[2,3-b]pyridine-5-carboxylic acid(117390-38-2) 1H NMR spectrum [chemicalbook.com]
- 2. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. testbook.com [testbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tdx.cat [tdx.cat]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Discovery and Synthesis of Thieno[2,3-b]pyridine Derivatives
Foreword: The Thieno[2,3-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular architectures that can effectively and safely modulate biological targets. Within this landscape, heterocyclic compounds have emerged as a cornerstone, with a remarkable number of FDA-approved drugs featuring these structures. Among the myriad of heterocyclic systems, the thieno[2,3-b]pyridine core has garnered significant attention from the scientific community.[1][2] This bicyclic heteroaromatic system, an isostere of quinoline, possesses a unique electronic distribution and a rigid, planar geometry that allows for specific and high-affinity interactions with a variety of enzymes and receptors. Consequently, thieno[2,3-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3]
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of thieno[2,3-b]pyridine derivatives. Moving beyond a mere recitation of synthetic protocols, this document will delve into the mechanistic underpinnings of key synthetic transformations, the rationale behind the selection of specific synthetic routes, and the critical interplay between structural modifications and biological activity. By elucidating the "why" behind the "how," this guide is intended to serve as a practical and insightful resource for the design and execution of synthetic campaigns targeting this versatile and pharmacologically significant scaffold.
I. Strategic Approaches to the Synthesis of the Thieno[2,3-b]pyridine Core
The construction of the thieno[2,3-b]pyridine skeleton can be broadly categorized into two main strategies: annulation of a thiophene ring onto a pre-existing pyridine core, or the formation of a pyridine ring fused to a thiophene precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. This section will explore the most robust and widely employed synthetic methodologies, with a focus on their mechanistic details, scope, and limitations.
The Gewald Reaction: A Cornerstone for Polysubstituted Thieno[2,3-b]pyridines
The Gewald reaction, a multicomponent condensation, stands as one of the most powerful and versatile methods for the synthesis of highly substituted 2-aminothiophenes, which are key precursors to a wide array of thieno[2,3-b]pyridine derivatives.[4][5][6][7] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]
Experimental Protocol: A Representative Gewald Synthesis of a 2-Aminothiophene Precursor
Objective: To synthesize a polysubstituted 2-aminothiophene, a key intermediate for thieno[2,3-b]pyridine synthesis.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 2-aminothiophene.
The elegance of the Gewald reaction lies in its operational simplicity and the high degree of molecular diversity that can be achieved by varying the carbonyl component and the active methylene nitrile.
Mechanistic Insights:
The mechanism of the Gewald reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[4][7] The elemental sulfur then adds to the β-carbon of this intermediate, followed by cyclization and tautomerization to afford the final 2-aminothiophene.
Caption: The Gewald reaction mechanism.
The Friedländer Annulation: Constructing the Pyridine Ring
The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines and their heterocyclic analogues, including thieno[2,3-b]pyridines.[8][9] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, in the presence of an acid or base catalyst.[9] In the context of thieno[2,3-b]pyridine synthesis, a 3-amino-2-acylthiophene serves as the key starting material.
Causality in Experimental Choices:
The choice of catalyst (acid or base) in the Friedländer synthesis can significantly influence the reaction rate and yield. Base catalysis is often preferred for substrates with electron-withdrawing groups, as it facilitates the deprotonation of the α-methylene ketone. Conversely, acid catalysis is more effective for less reactive carbonyl compounds by activating the carbonyl group towards nucleophilic attack. The selection of the solvent is also critical; high-boiling point solvents such as diphenyl ether are sometimes employed to drive the reaction to completion, especially for less reactive substrates.
A Generalized Friedländer Protocol for Thieno[2,3-b]pyridine Synthesis:
-
Reactant Preparation: A 3-amino-2-acylthiophene is reacted with a ketone possessing an α-methylene group.
-
Catalyst and Solvent Selection: The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide (base) or p-toluenesulfonic acid (acid), in a suitable solvent like ethanol or dimethylformamide.
-
Reaction Conditions: The mixture is heated to reflux for a period of several hours, with the progress monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography.
Caption: The Friedländer annulation for thieno[2,3-b]pyridines.
II. Medicinal Chemistry of Thieno[2,3-b]pyridines: A Scaffold of Diverse Biological Activity
The thieno[2,3-b]pyridine nucleus has proven to be a remarkably fruitful scaffold in the discovery of novel therapeutic agents. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors provide a platform for diverse and specific interactions with biological targets. This section will highlight some of the key therapeutic areas where thieno[2,3-b]pyridine derivatives have shown significant promise.
Anticancer and Antiproliferative Agents
A significant body of research has focused on the development of thieno[2,3-b]pyridine derivatives as anticancer agents.[1][10][11][12] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell signaling and proliferation.
Structure-Activity Relationship (SAR) Insights:
-
3-Amino-2-carboxamido Substitution: The presence of a 3-amino group and a 2-carboxamido moiety is a common feature in many biologically active thieno[2,3-b]pyridines.[10][11]
-
Aryl Carboxamide Moiety: The nature of the substituent on the aryl carboxamide ring plays a crucial role in modulating the antiproliferative activity. Para-substitution on this ring has been shown to influence activity, with some studies indicating that it can lead to a loss of potency.[10]
-
Lipophilic Groups: The introduction of lipophilic groups on the pyridine ring can enhance the antiproliferative activity.[10]
-
Improving Solubility: The planar nature of the thieno[2,3-b]pyridine core can lead to poor solubility due to crystal packing. The introduction of bulky, cleavable ester or carbonate functional groups has been explored as a 'prodrug-like' strategy to disrupt this planarity and improve solubility and, consequently, biological activity.[11]
Table 1: Antiproliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound ID | R1 | R2 | IC50 (µM) HCT-116 | IC50 (µM) MDA-MB-231 | Reference |
| TP-1 | H | 4'-Cl | >50 | >50 | [10] |
| TP-2 | tert-pentyl | 4'-Cl | 15.2 | 10.8 | [10] |
| TP-3 | Phenyl | 4'-Cl | 8.7 | 5.4 | [10] |
| TP-4 | H | 4'-OMe | >50 | >50 | [10] |
| TP-5 | tert-pentyl | 4'-OMe | 12.5 | 9.1 | [10] |
| TP-6 | Phenyl | 4'-OMe | 7.9 | 4.6 | [10] |
This table is a representative summary and specific values should be consulted from the original source.
Modulators of DNA Repair Pathways
Recent studies have explored the potential of thieno[2,3-b]pyridines to act as chemosensitizers, restoring the efficacy of established anticancer drugs.[10] Specifically, these compounds have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme in the DNA repair pathway that can contribute to resistance to topoisomerase I (TOP1) inhibitors like topotecan.[10] While some thieno[2,3-b]pyridines have shown TDP1 inhibitory activity, it has been surprisingly found that their ability to sensitize cancer cells to TOP1 inhibitors may involve a more complex network of DNA repair pathways beyond TDP1 alone.[10]
III. Future Perspectives and Emerging Synthetic Strategies
The field of thieno[2,3-b]pyridine synthesis is continuously evolving, with a growing emphasis on the development of more efficient, sustainable, and diversity-oriented synthetic methods.
Emerging Trends:
-
Catalytic Methods: The use of transition metal catalysis is becoming increasingly prevalent for the construction and functionalization of the thieno[2,3-b]pyridine core. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.
-
Flow Chemistry: The application of flow chemistry techniques to the synthesis of thieno[2,3-b]pyridines holds promise for improved reaction control, scalability, and safety.
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful approach for the formation of C-C and C-heteroatom bonds, which can be applied to the synthesis of novel thieno[2,3-b]pyridine analogues.
IV. Conclusion
The thieno[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, with a rich and diverse pharmacology. The synthetic methodologies outlined in this guide, particularly the Gewald reaction and the Friedländer annulation, provide a robust foundation for the construction of a wide array of derivatives. The ongoing exploration of their medicinal chemistry, particularly in the realm of oncology, continues to unveil new therapeutic opportunities. As synthetic methodologies become more sophisticated and our understanding of the biological targets of these compounds deepens, the thieno[2,3-b]pyridine core is poised to remain a fertile ground for the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The thieno[2,3-b]pyridine core, a fused heterocyclic system comprising a thiophene ring fused to a pyridine ring, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] This scaffold serves as a privileged structure, a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a diverse range of pharmacological effects. Its unique electronic and steric properties allow for facile chemical modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide will provide a comprehensive overview of the biological potential of novel thieno[2,3-b]pyridine scaffolds, delving into their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties, supported by mechanistic insights and experimental data.
Anticancer Potential: A Multi-pronged Attack on Malignancy
The thieno[2,3-b]pyridine scaffold has demonstrated significant promise in the development of novel anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and progression.
Inhibition of Cancer Cell Proliferation and Motility
Numerous studies have highlighted the potent anti-proliferative activity of thieno[2,3-b]pyridine derivatives against a range of cancer cell lines, including those of the breast, colon, and prostate.[4][5] For instance, certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown impressive anti-proliferative effects, although their poor solubility has been a challenge.[4][6] To address this, researchers have explored the incorporation of bulky, cleavable ester and carbonate functional groups, creating 'prodrug-like' moieties that can disrupt crystal packing and potentially enhance bioavailability.[4][6]
In prostate cancer, thieno[2,3-b]pyridine compounds have been found to potently inhibit cancer cell growth and motility.[5] They induce G2/M cell cycle arrest, promote multinucleation, and trigger apoptosis.[5] Notably, some derivatives have shown efficacy in patient-derived explants, even in samples resistant to current therapies like enzalutamide, highlighting their potential for treating castrate-resistant prostate cancer.[5]
Chemosensitization and Targeting DNA Repair Pathways
A significant challenge in cancer chemotherapy is the development of drug resistance. Thieno[2,3-b]pyridines have emerged as potential chemosensitizers, capable of restoring the efficacy of conventional anticancer drugs. One key target in this context is Tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme.[7] Inhibition of TDP1 can enhance the cytotoxicity of topoisomerase I (TOP1) inhibitors like topotecan.[7] Studies have shown that certain para-substituted 3-amino-2-carboxamido-thieno[2,3-b]pyridines can inhibit TDP1 without exhibiting intrinsic anti-proliferative activity, making them suitable for co-therapy.[7]
Targeting Cancer Stem Cells
Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. A novel thieno[2,3-b]pyridine derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, has been shown to reduce the percentage of CSCs in breast cancer cell lines.[8] This compound was found to induce a metabolic shift from lipid to glucose metabolism, suggesting a novel mechanism for targeting the metabolic vulnerabilities of CSCs.[8]
Kinase Inhibition: A Key Strategy in Targeted Therapy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[2,3-b]pyridine scaffold has proven to be an effective framework for the design of potent and selective kinase inhibitors.
Targeting Receptor Tyrosine Kinases: The Case of RON
The recepteur d'origine nantais (RON), a receptor tyrosine kinase, and its splice variants are implicated in tumor development and progression. Novel thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of these oncogenic RON splice variants.[9] Through structural optimization, compounds with excellent in vitro kinase inhibition, antiproliferative activity, and in vivo antitumor efficacy have been developed.[9]
Inhibition of Serine/Threonine Kinases: Pim-1 and DRAK2
Pim-1 kinase, a constitutively active serine/threonine kinase, is another attractive target for cancer therapy. Researchers have synthesized and evaluated 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at the 2-position as pim-1 inhibitors, with some compounds showing moderate inhibitory activity.[10]
More recently, thieno[2,3-b]pyridines have been investigated as inhibitors of DRAK2 (STK17B), a serine/threonine kinase involved in apoptosis and implicated in metabolic diseases like type 2 diabetes.[11] Potent DRAK2 inhibitors have been developed that can protect pancreatic β-cells from apoptosis and improve glucose tolerance in mice, highlighting a potential therapeutic application beyond cancer.[11]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases. Thieno[2,3-b]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the eicosanoid biosynthesis pathway.
Dual Inhibition of COX and 5-LOX
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical enzymes in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Certain thieno[2,3-b]pyridine derivatives have been identified as dual inhibitors of COX-1, COX-2, and 5-LOX, offering a broader anti-inflammatory effect compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[12] In vivo studies using a rat paw edema model have confirmed the anti-inflammatory potency of these compounds.[12]
Antimicrobial and Antifungal Potential: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The thieno[2,3-b]pyridine scaffold has shown promise in this area as well.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of thieno[2,3-b]pyridine derivatives with significant antibacterial and antifungal activities.[13][14][15] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14] Molecular docking studies suggest that some of these compounds may exert their antibacterial effect by targeting bacterial DNA gyrase.[13]
Other Therapeutic Applications
The versatility of the thieno[2,3-b]pyridine scaffold extends to other therapeutic areas:
-
Hepatic Gluconeogenesis Inhibition: Certain thieno[2,3-b]pyridine derivatives have been discovered as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes.[16][17] These compounds have been shown to reduce the expression of gluconeogenic genes and improve glucose tolerance in animal models.[16]
-
Antiplasmodial Activity: 4-Phenylthieno[2,3-b]pyridines have been identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 (PfGSK-3), a potential drug target for malaria.[18]
-
Hepatitis C Virus (HCV) Inhibition: A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of HCV replication in cell-based assays, offering a starting point for the development of new anti-HCV agents.[19]
Synthesis of Thieno[2,3-b]pyridine Scaffolds
A common and versatile method for the synthesis of 3-amino-2-carboxamido-thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization. A general synthetic scheme is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 14. japsonline.com [japsonline.com]
- 15. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 16. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. This has led to the development of a diverse range of bioactive molecules, including potent kinase inhibitors for cancer therapy, antiviral agents, and compounds targeting metabolic disorders.[1][2][3][4] Within this important class of compounds, Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate (1) has emerged as a critical starting material and key intermediate for the synthesis of a multitude of complex and pharmacologically active molecules.
This technical guide provides a comprehensive investigation of this compound, detailing its synthesis, physicochemical properties, and its pivotal role in the development of next-generation therapeutics. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their scientific endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While some data for this compound is available from commercial suppliers, a comprehensive, experimentally verified dataset is crucial for reaction optimization and scale-up.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59713-58-5 | --INVALID-LINK-- |
| Molecular Formula | C10H8ClNO2S | --INVALID-LINK-- |
| Molecular Weight | 241.69 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported; likely >100 °C | Inferred from related structures |
| Boiling Point | Not reported | Inferred from related structures |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMF, DMSO) | General knowledge |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thieno[2,3-b]pyridine core, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.69 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a multi-step sequence, often culminating in a chlorination reaction of a hydroxy precursor. A plausible and commonly employed synthetic strategy is outlined below, drawing from established methodologies for the synthesis of related thieno[2,3-b]pyridine derivatives.
A key precursor for the synthesis of the target molecule is Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate.[5] The synthesis of this hydroxy intermediate can be accomplished via several routes, with the Gewald reaction being a prominent and versatile method for the construction of the thiophene ring.[6][7]
Figure 1: Plausible synthetic pathway to this compound.
Experimental Protocol: Synthesis of Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate (Hypothetical, based on related procedures)
-
Gewald Reaction: To a stirred solution of ethyl cyanoacetate and a suitable cyclohexanone derivative in ethanol, elemental sulfur and a catalytic amount of a base (e.g., morpholine or diethylamine) are added. The reaction mixture is heated to reflux for several hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the corresponding ethyl 2-aminothiophene-3-carboxylate derivative.
-
Pyridine Ring Formation: The ethyl 2-aminothiophene-3-carboxylate is then reacted with a suitable cyclizing agent, such as diethyl malonate, in the presence of a strong base like sodium ethoxide. The reaction is typically carried out at elevated temperatures to facilitate the condensation and subsequent cyclization to form the pyridone ring.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and acidified to precipitate the crude Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate. The product is then purified by recrystallization from an appropriate solvent system.
Experimental Protocol: Chlorination to this compound (Hypothetical, based on related procedures)
-
Reaction Setup: Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate is suspended in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, like N,N-dimethylaniline, may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
The Pivotal Role in Drug Discovery: A Versatile Intermediate
The strategic placement of the chloro and ethyl carboxylate functionalities on the thieno[2,3-b]pyridine core makes this compound an exceptionally versatile intermediate for the synthesis of a wide array of drug candidates.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution, providing a convenient handle for the introduction of various substituents. This is a cornerstone of its utility in medicinal chemistry, allowing for the exploration of the structure-activity relationship (SAR) by systematically modifying this position.
Figure 2: General scheme for nucleophilic aromatic substitution at the 4-position.
This reactivity allows for the introduction of a diverse range of functionalities, including:
-
Amines: Reaction with primary or secondary amines leads to the formation of 4-amino-thieno[2,3-b]pyridine derivatives, a key pharmacophore in many kinase inhibitors.
-
Alcohols and Phenols: Reaction with alcohols or phenols yields the corresponding 4-alkoxy or 4-aryloxy derivatives.
-
Thiols: Reaction with thiols provides 4-thioether analogs.
Modification of the Ester Group
The ethyl ester at the 5-position offers another site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This further expands the chemical space that can be explored from this versatile intermediate.
Applications in the Synthesis of Kinase Inhibitors
A significant application of this compound and its derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[2,3-b]pyridine scaffold has been successfully employed to design potent and selective inhibitors of various kinases.
For instance, the general structure of many thieno[2,3-b]pyridine-based kinase inhibitors involves a substituted amino group at the 4-position and often an amide functionality derived from the 5-carboxylate group. These moieties are critical for establishing key interactions, such as hydrogen bonds, with the hinge region of the kinase active site.
Conclusion and Future Perspectives
This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic functionalization provides a robust platform for the synthesis of diverse libraries of compounds, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the quest for novel and more effective therapeutics continues, the importance of key intermediates like this compound is set to grow. Future research will likely focus on the development of more efficient and scalable synthetic routes to this valuable building block, as well as its application in the design of inhibitors for new and challenging biological targets. The versatility and proven utility of this compound ensure its continued prominence in the arsenal of medicinal chemists for years to come.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2005003140A1 - 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides as antiviral agents - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Core: A Technical Guide to Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate as a Starting Material in Drug Discovery
Foreword: The Unseen Architect in Medicinal Chemistry
In the landscape of modern drug discovery, the final, elegant structure of a therapeutic agent often belies the intricate and challenging synthetic journey undertaken. Central to this journey is the judicious selection of starting materials—molecular frameworks that serve as the versatile launchpad for innovation. Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is one such pivotal, yet often unheralded, cornerstone. This fused heterocyclic system is a potent scaffold, a pre-functionalized core that offers medicinal chemists a strategic advantage in the rapid assembly of diverse and biologically active molecules. Its inherent structural features and reactive handles make it a preferred intermediate in the synthesis of compounds targeting a spectrum of diseases, from cancer to viral infections.[1] This in-depth guide provides a comprehensive technical overview of this critical starting material, from its rational synthesis to its versatile applications, for researchers, scientists, and professionals dedicated to the art and science of drug development.
The Molecular Blueprint: Understanding the Thieno[2,3-b]pyridine Core
The thieno[2,3-b]pyridine scaffold is a bicyclic heteroaromatic system where a thiophene ring is fused to a pyridine ring. This amalgamation results in a unique electronic architecture that is often exploited in the design of pharmacologically active agents. The electron-rich nature of the thiophene ring, coupled with the electron-deficient character of the pyridine ring, creates a molecule with distinct regions of reactivity and potential for diverse intermolecular interactions with biological targets.
Key Structural Features of this compound:
-
The Thieno[2,3-b]pyridine Core: Provides a rigid, planar backbone that can effectively orient substituents for optimal binding to target proteins.
-
The 4-Chloro Substituent: A crucial reactive handle. The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at this position. This is a key feature for structure-activity relationship (SAR) studies.
-
The 5-Ester Group (Ethyl Carboxylate): Offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups, or it can participate in further cyclization reactions.
These features collectively make this compound a highly valuable and versatile building block in medicinal chemistry.
Rational Synthesis: A Multi-step Approach to the Core Scaffold
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with a substituted pyridine precursor, leading to the formation of a 4-hydroxypyridine intermediate. This is then converted to the desired 4-chloro derivative. The fused thiophene ring is subsequently constructed via a Gewald-type reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of established procedures for the synthesis of analogous structures and represents a viable route to the target compound.
Step 1: Synthesis of Ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (A Gewald Reaction Intermediate)
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2][3]
-
Reagents and Materials:
-
N-carbethoxy-4-piperidone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of N-carbethoxy-4-piperidone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
To this stirred suspension, add morpholine (1.1 equivalents) dropwise at a temperature of 40-50 °C.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours, then at room temperature overnight.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Causality of Experimental Choices:
-
Base Catalyst (Morpholine): The base is crucial for promoting the initial Knoevenagel condensation between the piperidone and ethyl cyanoacetate. Morpholine is a common choice due to its appropriate basicity and its role in solubilizing the elemental sulfur.
-
Elemental Sulfur: Acts as the sulfur source for the thiophene ring formation. The reaction mechanism is believed to involve the formation of a thiolate intermediate which then undergoes cyclization.
-
Temperature Control: Gentle heating is initially required to facilitate the reaction, but excessive heat should be avoided to prevent side reactions.
Step 2: Aromatization and Formation of Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
The dihydrothienopyridine intermediate from the Gewald reaction can be aromatized to the corresponding pyridine. This is often achieved through oxidation.
-
Procedure:
-
The intermediate from Step 1 is dissolved in a suitable solvent such as acetic acid.
-
A mild oxidizing agent (e.g., bubbling air through the heated solution, or addition of a chemical oxidant) is used to effect the dehydrogenation to the aromatic pyridine ring.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
Step 3: Chlorination to Yield this compound
The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride or thionyl chloride.
-
Reagents and Materials:
-
Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
A high-boiling point solvent (e.g., toluene or neat POCl₃)
-
-
Procedure:
-
A mixture of Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate and an excess of phosphorus oxychloride is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring onto crushed ice with vigorous stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Self-Validating System: The success of each step can be rigorously monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the structure of the final product and intermediates can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Chemical Reactivity and Derivatization: A Hub for Molecular Diversity
The strategic placement of the chloro and ester functionalities makes this compound a versatile intermediate for the synthesis of a wide array of derivatives.
Caption: Key reaction pathways for the derivatization of this compound.
Key Transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-position: The chloro group is an excellent leaving group, readily displaced by various nucleophiles. This allows for the introduction of a wide range of substituents, which is fundamental for tuning the biological activity of the final compounds. Common nucleophiles include:
-
Amines: Reaction with primary or secondary amines yields 4-amino-thieno[2,3-b]pyridine derivatives.
-
Thiols: Reaction with thiols leads to the formation of 4-thioether linkages.
-
Alkoxides/Phenoxides: Introduction of ether functionalities is achieved through reaction with alkoxides or phenoxides.
-
-
Modifications of the Ester Group at the 5-position:
-
Amidation: The ethyl ester can be converted to a variety of amides by reaction with amines, often after hydrolysis to the carboxylic acid and subsequent activation. This is a common strategy to introduce additional points of interaction with biological targets.
-
Hydrazinolysis: Reaction with hydrazine hydrate yields the corresponding hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems like pyrazoles and triazoles.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, providing another point for derivatization.
-
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The thieno[2,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. This compound serves as a key starting material for the synthesis of numerous compounds with diverse pharmacological activities.
Table 1: Biological Activities of Thieno[2,3-b]pyridine Derivatives
| Biological Activity | Target/Mechanism of Action | Reference(s) |
| Anticancer | Inhibition of various kinases, anti-proliferative activity.[4] | [4] |
| Antiviral | Inhibition of viral replication, for example against Mayaro virus.[1] | [1] |
| Antimicrobial | Inhibition of microbial growth. | |
| Kinase Inhibitors | Targeting specific kinases involved in cell signaling pathways. | |
| CNS Agents | Modulation of receptors in the central nervous system. |
Case Study: Thieno[2,3-b]pyridines as Anticancer Agents
Many thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. The ability to easily modify the 4- and 5-positions of the core scaffold using this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. For instance, the introduction of substituted anilines at the 4-position has led to the discovery of potent kinase inhibitors.
References
Methodological & Application
The Versatile Building Block: Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate in Modern Organic Synthesis
Introduction: Unlocking Chemical Diversity with a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the thieno[2,3-b]pyridine scaffold holds a privileged position. This heterocyclic system is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anti-inflammatory, anti-infective, antiviral, and antitumor properties.[1] The unique electronic and structural features of the thieno[2,3-b]pyridine core, a bio-isostere of purines and pyrimidines, allow for favorable interactions with a wide range of biological targets.[1] Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate (Figure 1) has emerged as a particularly valuable and versatile building block for the synthesis of diverse libraries of thienopyridine derivatives. Its strategic functionalization, featuring a reactive chloro group at the 4-position and an ester at the 5-position, provides synthetic handles for a variety of powerful cross-coupling and substitution reactions. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Figure 1: Structure of this compound Molecular Formula: C₁₀H₈ClNO₂S Molecular Weight: 241.69 g/mol CAS Number: 59713-58-5[2][3]
Synthesis of the Building Block: A Multi-step Approach
Step 1: Gewald Aminothiophene Synthesis
The journey begins with the construction of the thiophene ring, for which the Gewald reaction is an exceptionally powerful and versatile tool.[4][5] This one-pot, multi-component reaction efficiently assembles highly functionalized 2-aminothiophenes from simple starting materials. For our purpose, the reaction of a suitable ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base will provide the core thiophene structure.
Application in the Synthesis of Bioactive Molecules
The strategic placement of the chloro and ester functionalities on the thieno[2,3-b]pyridine core of this compound opens a gateway to a vast chemical space. The electron-deficient nature of the pyridine ring, further enhanced by the adjacent thiophene, renders the 4-position susceptible to a variety of transformations. This section details protocols for key reactions that leverage this reactivity to construct diverse molecular architectures, with a particular focus on the synthesis of kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy for their broad substrate scope and functional group tolerance.
The Suzuki-Miyaura coupling is a premier method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl motifs prevalent in many kinase inhibitors.[6] The reaction of this compound with a variety of boronic acids or their derivatives provides a straightforward route to 4-arylthieno[2,3-b]pyridines.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize Ethyl 4-phenylthieno[2,3-b]pyridine-5-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add a 4:1 mixture of anhydrous toluene and degassed water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
The choice of a palladium(0) source, generated in situ from Pd(OAc)₂, and a phosphine ligand like PPh₃ is crucial for the catalytic cycle.
-
The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid.[7]
-
The use of a biphasic solvent system (toluene/water) is common for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the thienopyridine core.[8] This reaction is instrumental in the synthesis of compounds with improved pharmacokinetic properties and diverse biological activities.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize Ethyl 4-(morpholino)thieno[2,3-b]pyridine-5-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Causality and Insights:
-
The use of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and preventing β-hydride elimination, especially with challenging substrates.
-
A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Strictly anhydrous and anaerobic conditions are necessary to prevent catalyst deactivation.
Nucleophilic Aromatic Substitution (SNAr): A Classical Approach
For electron-rich nucleophiles, direct nucleophilic aromatic substitution (SNAr) can be a viable and cost-effective alternative to palladium-catalyzed reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 4-position towards nucleophilic attack.
Protocol 3: Nucleophilic Aromatic Substitution with Aniline
Objective: To synthesize Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Aniline (2.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a round-bottom flask, add this compound, aniline, and potassium carbonate.
-
Add anhydrous DMF and heat the mixture to 120 °C.
-
Stir the reaction for 24-48 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Causality and Insights:
-
The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups and the heterocyclic system.
-
A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the diversification of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
| Reaction Type | Nucleophile/Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 70-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 65-85 |
| SNAr | Aniline | None | K₂CO₃ | DMF | 120 | 50-75 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Proposed synthetic route to the target building block.
Caption: Key diversification reactions of the title compound.
Conclusion: A Gateway to Novel Chemical Entities
This compound stands as a testament to the power of heterocyclic building blocks in modern organic synthesis. Its accessible synthesis and versatile reactivity provide a robust platform for the rapid generation of diverse and complex molecules. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this valuable intermediate in their pursuit of novel therapeutics and functional materials. As the demand for new chemical entities with tailored properties continues to grow, the importance of well-designed, strategically functionalized building blocks like this compound will only increase.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
The Versatile Scaffold: Synthetic Applications of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate in Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, the thieno[2,3-b]pyridine core represents a privileged scaffold, integral to the architecture of numerous biologically active compounds. Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate emerges as a particularly valuable starting material, offering a trifecta of reactive sites for molecular elaboration. The strategic positioning of a reactive chloro group, a modifiable ester, and an electron-rich heterocyclic system provides chemists with a robust platform for the synthesis of diverse compound libraries. This guide delineates the primary synthetic transformations of this versatile building block, providing detailed protocols and mechanistic insights for researchers in drug development. The thienopyridine framework is a cornerstone in the development of various therapeutic agents, including kinase inhibitors and antiplatelet therapies.
The Strategic Importance of the Thieno[2,3-b]pyridine Core
The fused thiophene and pyridine rings create a unique electronic environment that is frequently exploited in the design of molecules targeting protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall planar structure allows for effective stacking interactions within ATP-binding sites. The chloro-substituent at the 4-position is the primary handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions.
Core Synthetic Transformations
The synthetic utility of this compound can be broadly categorized into three key areas:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactive C-Cl bond for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by various nucleophiles.
-
Functional Group Interconversion of the Ester Moiety: Hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to introduce further diversity.
Caption: Key synthetic pathways for this compound.
Application Note I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the thienopyridine core. This reaction is a staple in medicinal chemistry for building molecular complexity.
Mechanistic Rationale: The catalytic cycle of the Suzuki coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. For electron-deficient heterocyclic chlorides, the oxidative addition step is generally favorable.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.02 - 0.05 | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane/Water (4:1) | - | Solvent |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent system (1,4-Dioxane/Water, 5 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-thieno[2,3-b]pyridine derivative.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application Note II: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 4-position. This reaction is crucial for synthesizing compounds with aniline and related motifs, which are prevalent in kinase inhibitors.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by the formation of a palladium-amido complex and subsequent reductive elimination to form the C-N bond. The choice of ligand is critical to prevent catalyst deactivation and promote the reductive elimination step.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.2 - 1.5 | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Palladium Pre-catalyst |
| XPhos, RuPhos, or BINAP | 0.02 - 0.10 | Ligand |
| NaOt-Bu or K₃PO₄ | 1.5 - 2.5 | Base |
| Toluene or Dioxane | - | Anhydrous Solvent |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application Note III: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly versatile, direct nucleophilic aromatic substitution can be an effective alternative, particularly with strong nucleophiles. The electron-withdrawing nature of the thienopyridine ring system activates the 4-position towards nucleophilic attack.
Mechanistic Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex. However, some SNAr reactions can also proceed through a concerted mechanism.[2][3] For this substrate, the reaction is facilitated by the ability of the heterocyclic system to stabilize the negative charge of the intermediate.
Protocol 3: SNAr with an Amine
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine | 2.0 - 5.0 | Nucleophile and Base |
| N-Methyl-2-pyrrolidone (NMP) or DMSO | - | High-boiling polar aprotic solvent |
Step-by-Step Methodology:
-
In a sealed tube, dissolve this compound (1.0 mmol) in the solvent (e.g., NMP, 3 mL).
-
Add the amine (3.0 mmol).
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture and pour it into water (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Application Note IV: Ester Hydrolysis and Amide Coupling
The ethyl ester at the 5-position provides a convenient handle for further derivatization. Saponification to the carboxylic acid allows for subsequent amide bond formation, a key transformation in drug development to modulate solubility, cell permeability, and target engagement.
Protocol 4: Ester Hydrolysis
Step-by-Step Methodology:
-
Dissolve this compound (or its 4-substituted derivative) (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).
-
Add LiOH·H₂O (2.0 mmol) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Protocol 5: Amide Bond Formation
The resulting 4-substituted-thieno[2,3-b]pyridine-5-carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents.
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid Intermediate | 1.0 | Starting Material |
| Amine | 1.1 | Coupling Partner |
| HATU or HBTU | 1.2 | Coupling Reagent |
| DIPEA or Et₃N | 2.0 - 3.0 | Base |
| DMF or DCM | - | Anhydrous Solvent |
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 mmol) in the anhydrous solvent (e.g., DMF, 5 mL).
-
Add the coupling reagent (e.g., HATU, 1.2 mmol) and the base (e.g., DIPEA, 2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine (1.1 mmol) and continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry, concentrate, and purify the product by column chromatography or recrystallization.
Caption: Workflow for amide bond formation.
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic molecules. Its well-defined reactivity at the 4- and 5-positions allows for a systematic and modular approach to the construction of compound libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold. As with any chemical synthesis, careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
The Versatile Scaffold: Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate in Modern Medicinal Chemistry
The thieno[2,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has led to its classification as a bioisostere, enabling it to interact with a wide array of biological targets. This unique characteristic, coupled with its favorable physicochemical properties, has established the thieno[2,3-b]pyridine framework as a "privileged structure" in drug discovery. Among the various derivatives of this scaffold, Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate stands out as a particularly valuable and versatile starting material for the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
The Thieno[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Design
The thieno[2,3-b]pyridine nucleus is a fused bicyclic heterocycle that effectively mimics the purine ring system found in essential biomolecules like adenine and guanine. This bioisosteric relationship allows thieno[2,3-b]pyridine derivatives to function as competitive inhibitors for enzymes that would typically bind purine-containing substrates, such as kinases.[1] Furthermore, the thiophene ring imparts a degree of lipophilicity and can engage in various non-covalent interactions with biological targets, while the pyridine ring can participate in hydrogen bonding and salt bridge formation. This combination of features contributes to the diverse pharmacological activities observed in compounds containing this scaffold, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3]
Key Applications of this compound
The strategic placement of a reactive chlorine atom at the 4-position and an ester group at the 5-position makes this compound an ideal precursor for a range of chemical transformations. These modifications are central to the development of potent and selective therapeutic agents.
Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammatory and Cardiovascular Diseases
A landmark application of this compound is its use as a key intermediate in the synthesis of GSK2256294 , a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[4] sEH is an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of beneficial EETs are increased, leading to therapeutic effects in a variety of conditions, including chronic obstructive pulmonary disease (COPD) and cardiovascular diseases.[4]
The synthesis of GSK2256294 highlights the utility of the chloro-substituent on the thieno[2,3-b]pyridine core for introducing further complexity and functionality through nucleophilic aromatic substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate derivatives
An Application Note on the Synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The protocol is structured in two main stages: the construction of the thieno[2,3-b]pyridine core to form the 4-hydroxy precursor, followed by a robust chlorination step. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis.
Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. The ability to functionalize the thieno[2,3-b]pyridine ring system at various positions allows for the fine-tuning of its biological activity, making it a versatile platform for drug discovery and development. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the chloro and ester functionalities provide convenient handles for further chemical transformations.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the core heterocyclic system to yield Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate. This is followed by the chlorination of the 4-hydroxy group to afford the final product. This strategy is advantageous as it utilizes readily available starting materials and employs well-established and reliable chemical transformations.
Figure 1: Overall two-step synthetic workflow.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
This initial stage involves the construction of the 2-aminothiophene ring via the Gewald reaction, followed by an intramolecular cyclization to form the pyridinone ring.[1][2][3]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Molar Eq. |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 50 | 1.0 |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.12 | 50 | 1.0 |
| Sulfur (elemental) | S | 32.06 | 50 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 10 | 0.2 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 150 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add absolute ethanol (150 mL).
-
Add ethyl acetoacetate (50 mmol, 1.0 eq.), ethyl cyanoacetate (50 mmol, 1.0 eq.), and elemental sulfur (50 mmol, 1.0 eq.) to the flask.
-
With stirring, add morpholine (10 mmol, 0.2 eq.) dropwise to the reaction mixture at room temperature.
-
After the addition of morpholine is complete, heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate as a solid.
Expected Yield: 60-75%
Part 2: Synthesis of this compound
This second stage involves the conversion of the 4-hydroxy group of the precursor to a chloro group using phosphorus oxychloride (POCl₃).[4][5]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Molar Eq. |
| Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate | C₁₀H₉NO₄S | 239.25 | 30 | 1.0 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 90 | 3.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | Catalytic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a fume hood, charge a 250 mL round-bottom flask with Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate (30 mmol, 1.0 eq.).
-
Carefully add phosphorus oxychloride (90 mmol, 3.0 eq.) to the flask, followed by a catalytic amount of N,N-dimethylformamide (5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C for 3-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Expected Yield: 80-90%
Mechanism and Rationale
Step 1: Gewald Reaction and Cyclization
The formation of the thieno[2,3-b]pyridine core proceeds through a variation of the Gewald three-component reaction.[6][7][8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed (morpholine) Knoevenagel condensation between the ketone (ethyl acetoacetate) and the active methylene compound (ethyl cyanoacetate).
-
Michael Addition of Sulfur: The resulting α,β-unsaturated intermediate undergoes a Michael addition of elemental sulfur. The exact mechanism of sulfur addition is complex but is thought to involve the opening of the S₈ ring.
-
Ring Closure and Tautomerization: The sulfur adduct then undergoes an intramolecular cyclization, followed by tautomerization to form the stable, aromatic 2-aminothiophene intermediate.
-
Pyridinone Ring Formation: The 2-aminothiophene intermediate then undergoes an intramolecular cyclization between the amino group and one of the ester groups, followed by the elimination of ethanol, to form the final 4-hydroxy (pyridinone) ring.
Figure 2: Mechanistic pathway for precursor synthesis.
Step 2: Chlorination with POCl₃
The conversion of the 4-hydroxypyridine (which exists in tautomeric equilibrium with the 4-pyridinone) to the 4-chloropyridine is a classic nucleophilic substitution reaction.[4][9]
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the pyridinone attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Attack: This forms a good leaving group. A chloride ion, either from POCl₃ itself or from the resulting chlorophosphate intermediate, then acts as a nucleophile and attacks the C4 position of the pyridine ring.
-
Elimination: The chlorophosphate group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 4-chlorothieno[2,3-b]pyridine derivative. The catalytic DMF can form a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating agent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low or no product formation | - Inactive base (old morpholine).- Low reaction temperature.- Insufficient reaction time. | - Use freshly distilled morpholine.- Ensure the reaction mixture is refluxing properly.- Extend the reaction time and monitor by TLC. |
| Step 1: Oily product instead of solid | - Presence of unreacted starting materials or side products. | - Try triturating the oil with a cold non-polar solvent like hexane or diethyl ether to induce crystallization.- Purify the crude product by column chromatography. |
| Step 2: Incomplete chlorination | - Insufficient POCl₃.- Low reaction temperature or time.- Presence of water in the starting material. | - Increase the molar equivalent of POCl₃.- Increase the reaction temperature and/or time.- Ensure the starting material from Step 1 is thoroughly dried before use. |
| Step 2: Difficult work-up | - The quenching of excess POCl₃ is highly exothermic and can be difficult to control. | - Perform the quenching step very slowly, with efficient stirring, and in a large beaker with plenty of ice.- Ensure adequate ventilation and personal protective equipment. |
| General: Purification issues | - Co-elution of impurities during column chromatography. | - Try a different solvent system for chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of this compound. By understanding the underlying mechanisms of the Gewald reaction and the chlorination step, researchers can better control the reaction parameters and troubleshoot potential issues. This versatile intermediate can serve as a valuable building block for the synthesis of novel thieno[2,3-b]pyridine derivatives with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate as a Versatile Scaffold for Novel Anti-Inflammatory Agents
Introduction: The Thienopyridine Core in Modern Drug Discovery
The thienopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role as a versatile pharmacophore in a wide array of therapeutic agents.[1] This fused bicyclic structure, an isostere of purines and pyrimidines, is a cornerstone in drugs targeting cardiovascular and central nervous system diseases.[1] More recently, its potential in developing potent anti-inflammatory agents has garnered significant attention.[1][2] Thienopyridine analogs have demonstrated the ability to inhibit key pro-inflammatory mediators, including Tumor Necrosis Factor (TNF)-α, Interleukin (IL)-1β, and Nitric Oxide (NO).[2] This positions them as promising alternatives to traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), potentially offering a superior gastrointestinal safety profile.[2]
At the heart of this discovery effort is Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate , a highly functionalized and reactive starting material. Its strategic placement of a chloro group at the 4-position and an ethyl ester at the 5-position provides two orthogonal handles for chemical modification. This guide provides a detailed exploration of the synthetic strategies, experimental protocols, and scientific rationale for leveraging this key intermediate in the synthesis of novel anti-inflammatory drug candidates.
Strategic Importance of the C4-Chloro and C5-Ester Groups
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups:
-
The C4-Chloro Group: This is the principal site for introducing molecular diversity. The chlorine atom is activated towards displacement by the electron-withdrawing effects of the pyridine nitrogen and the adjacent ester group. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and, more importantly, for modern palladium-catalyzed cross-coupling reactions.
-
The C5-Ethyl Ester Group: This group serves as a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which opens up a plethora of further derivatization possibilities, most notably the formation of amides. These modifications are crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds, such as solubility, cell permeability, and target engagement.
Core Synthetic Protocols for Library Development
The following section details field-proven protocols for modifying the thienopyridine core. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Strategy A: C-N Bond Formation at the C4-Position via Buchwald-Hartwig Amination
The introduction of an amino group at the C4 position is a cornerstone of thienopyridine SAR studies. While classical SNAr can be effective, the Buchwald-Hartwig amination offers broader substrate scope, milder reaction conditions, and generally higher yields, making it the preferred method for modern synthetic campaigns.[3][4] This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between the aryl chloride and a primary or secondary amine.[3][4][5]
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous aprotic solvent (e.g., Dioxane or Toluene, ~0.1 M concentration relative to the substrate). Finally, add a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0-3.0 eq.).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation by the base, and reductive elimination.[3][4] NaOtBu is a highly effective base for deprotonating the amine in situ.
-
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine Nucleophile | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 100 | 12 | 92 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 110 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | 90 | 16 | 88 |
Experimental Workflow: C-N Bond Formation
Caption: Workflow for Buchwald-Hartwig Amination.
Strategy B: C-C Bond Formation at the C4-Position via Suzuki-Miyaura Coupling
To explore structure-activity relationships involving aryl or heteroaryl substituents at the C4-position, the Suzuki-Miyaura cross-coupling is the method of choice.[6] This reaction creates a C-C bond between the thienopyridine core and an organoboron species, typically a boronic acid, offering a robust and highly modular approach to biaryl structures.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 3-5 mol%), and an aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄).
-
Solvent Addition: Add a degassed organic solvent such as Dioxane, Toluene, or DME to form a biphasic mixture with the aqueous base.
-
Causality: The base is essential for activating the boronic acid to form a boronate complex, which facilitates the transmetalation step of the catalytic cycle.[6] Degassing the solvent is crucial to remove oxygen, which can deactivate the catalyst.
-
-
Reaction Execution: Heat the mixture under an inert atmosphere to reflux (typically 80-100 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography or recrystallization.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 91 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Functionalization of the Thieno[2,3-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, arising from the fusion of a thiophene and a pyridine ring, provides a unique template for the development of novel therapeutic agents and functional organic materials. Thieno[2,3-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4] Furthermore, their utility extends to being inhibitors of various enzymes and modulators of receptors, highlighting their therapeutic potential.[1][5][6]
The ability to strategically introduce a variety of functional groups onto the thieno[2,3-b]pyridine core is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a detailed overview of key functionalization strategies, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and chemical synthesis.
I. Electrophilic Halogenation: A Gateway to Further Functionalization
Direct halogenation of the thieno[2,3-b]pyridine core is a fundamental transformation that installs a versatile synthetic handle for subsequent cross-coupling reactions and other modifications. The electron-rich nature of the thiophene ring directs electrophilic substitution primarily to the C3 position.
Mechanistic Considerations
Electrophilic halogenation proceeds via the classical mechanism of electrophilic aromatic substitution. The choice of halogenating agent and reaction conditions can significantly influence the regioselectivity and yield. For instance, the use of elemental halogen in the presence of silver sulfate and sulfuric acid has been shown to effectively introduce chloro, bromo, and iodo substituents at the 3-position.[7]
Experimental Protocol: 3-Bromination of Thieno[2,3-b]pyridine
This protocol describes a reliable method for the selective bromination of the thieno[2,3-b]pyridine core at the C3 position.
Materials:
-
Thieno[2,3-b]pyridine
-
Bromine
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve thieno[2,3-b]pyridine (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in chloroform via a dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-bromothieno[2,3-b]pyridine.
Data Presentation:
| Entry | Halogenating Agent | Position of Halogenation | Yield (%) | Reference |
| 1 | Cl2/H2O/CHCl3 | 3- and 2,3-di | Variable | [7] |
| 2 | Br2/Ag2SO4/H2SO4 | 3- | Good | [7] |
| 3 | I2/Ag2SO4/H2SO4 | 3- | Good | [7] |
II. Directed Ortho-Metalation (DoM): Precision Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][9] This technique relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.
Causality Behind Experimental Choices
For the thieno[2,3-b]pyridine system, existing substituents can act as DMGs, guiding lithiation to specific positions. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is crucial to prevent nucleophilic addition to the pyridine ring.[8] The resulting organolithium intermediate can then be trapped with a wide range of electrophiles to introduce diverse functionalities.
Experimental Workflow: DoM and Subsequent Quenching
Caption: Directed ortho-metalation workflow.
Protocol: Lithiation and Silylation of a Thieno[2,3-b]pyridine Derivative
This protocol outlines the lithiation of a hypothetical 2-substituted thieno[2,3-b]pyridine and subsequent quenching with an electrophile.
Materials:
-
2-Substituted thieno[2,3-b]pyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Electrophile (e.g., trimethylsilyl chloride)
-
Ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Schlenk flask and nitrogen line
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the 2-substituted thieno[2,3-b]pyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for constructing C-C bonds and introducing aryl or heteroaryl moieties onto the thieno[2,3-b]pyridine scaffold.[10] These reactions typically involve the coupling of a halogenated or triflated thienopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Key Considerations for Successful Coupling
-
Catalyst Choice: The selection of the palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. Common catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K2CO3, Cs2CO3, and K3PO4 are frequently used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothieno[2,3-b]pyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromothieno[2,3-b]pyridine with an arylboronic acid.
Materials:
-
3-Bromothieno[2,3-b]pyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Schlenk flask and nitrogen line
Procedure:
-
To a Schlenk flask, add 3-bromothieno[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
IV. C-H Activation: An Atom-Economical Approach
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[11] For the thieno[2,3-b]pyridine system, palladium-catalyzed C-H arylation has been successfully applied to introduce aryl groups at the C2 and C3 positions of the thiophene ring.[11]
Mechanistic Pathway for C-H Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Protocol: Direct C-H Arylation of Thieno[2,3-b]pyridine
This protocol is based on reported conditions for the direct arylation of thienopyridines and may require optimization for specific substrates.[11]
Materials:
-
Thieno[2,3-b]pyridine
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Pivalic acid (PivOH) as an additive
-
Anhydrous solvent (e.g., toluene or DMF)
-
Sealed tube or microwave vial
Procedure:
-
In a sealed tube, combine thieno[2,3-b]pyridine (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)2 (0.05-0.1 eq), K2CO3 (2.0-3.0 eq), and PivOH (0.2-0.5 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
V. Functionalization of Existing Substituents
In addition to modifying the core, functionalizing existing substituents on the thieno[2,3-b]pyridine ring system is a common strategy in drug development. For example, amino groups can be acylated, and carboxamides can be further derivatized.[12] These transformations allow for fine-tuning of the molecule's properties and the exploration of structure-activity relationships (SAR).
Example: Acylation of an Aminothieno[2,3-b]pyridine
3-Aminothieno[2,3-b]pyridine-2-carboxamides can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces a variety of substituents at the amino group, enabling the synthesis of diverse compound libraries for biological screening.[12]
Conclusion
The functionalization of the thieno[2,3-b]pyridine core is a rich and diverse field of chemical synthesis. The methods outlined in this guide, from classical electrophilic halogenation to modern C-H activation techniques, provide researchers with a powerful toolkit for the design and synthesis of novel thienopyridine derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to successfully navigating the synthesis of these important heterocyclic compounds for applications in drug discovery and beyond.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry of thienopyridines. XVII. Direct halogenation of thieno[2,3-b]pyridine | Semantic Scholar [semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. baranlab.org [baranlab.org]
- 10. researchgate.net [researchgate.net]
- 11. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 12. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to help you achieve optimal yields and purity.
The thieno[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The successful and efficient synthesis of derivatives such as this compound is a critical step in the discovery and development of novel therapeutics. This guide is structured to address common challenges and provide a clear path to success.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Thieno[2,3-b]pyridine Product
-
Potential Cause A: Inefficient Thorpe-Ziegler Cyclization. The intramolecular cyclization of the 2-(cyanomethylthio)pyridine intermediate is a crucial step. Incomplete reaction can be a major contributor to low yields.
-
Solution:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While sodium ethoxide is commonly used, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective in promoting the cyclization. Ensure the base is fresh and used in appropriate molar excess (typically 1.1 to 1.5 equivalents).
-
Solvent Purity: The reaction is sensitive to moisture. Use anhydrous solvents (e.g., ethanol, DMF) to prevent quenching of the base and hydrolysis of intermediates.
-
Reaction Temperature and Time: While refluxing in ethanol is a common condition, some substrates may require higher temperatures. If using a higher boiling solvent like DMF, carefully control the temperature to avoid decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Potential Cause B: Incomplete Formation of the 2-(Cyanomethylthio)pyridine Intermediate. The initial S-alkylation of the 2-mercaptonicotinonitrile precursor with an ethyl haloacetate is the first key C-S bond formation.
-
Solution:
-
Reactivity of the Haloacetate: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate and may be a better choice if the reaction is sluggish.
-
Base for S-Alkylation: A milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often sufficient for the S-alkylation step and can prevent side reactions associated with stronger bases.
-
Reaction Conditions: Gentle heating (e.g., 50-60 °C) in a suitable solvent like acetone or acetonitrile can facilitate the reaction without promoting unwanted side reactions.
-
-
-
Potential Cause C: Degradation of Starting Materials or Intermediates. Thiol and cyano groups can be sensitive to harsh reaction conditions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Temperature Control: Avoid excessive heating, especially in the presence of a strong base, which can lead to decomposition.
-
-
Issue 2: Formation of Significant Impurities
-
Potential Cause A: Dimerization of the Starting Mercaptopyridine. In the presence of a base, the starting 2-mercaptonicotinonitrile can be oxidized to form a disulfide dimer.
-
Solution:
-
Controlled Addition of Base: Add the base portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
Inert Atmosphere: As mentioned previously, working under an inert atmosphere minimizes oxidation.
-
-
-
Potential Cause B: Hydrolysis of the Ester or Cyano Group. The presence of water in the reaction mixture, especially under basic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid or the cyano group to an amide.
-
Solution:
-
Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents.
-
Aqueous Work-up: Perform the aqueous work-up at a lower temperature (e.g., 0-5 °C) to minimize hydrolysis. Neutralize the reaction mixture carefully.
-
-
-
Potential Cause C: Incomplete Chlorination or Over-chlorination. The chlorination step to introduce the chlorine atom at the 4-position can sometimes be challenging.
-
Solution:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.
-
Reaction Temperature and Time: The reaction temperature and time need to be carefully optimized. Insufficient heating may lead to incomplete reaction, while excessive heating can cause degradation. Monitor the reaction by TLC.
-
-
Issue 3: Difficulty in Product Purification
-
Potential Cause A: Co-elution of Starting Materials or Byproducts. The polarity of the desired product might be similar to that of unreacted starting materials or certain side products, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents like ethanol, isopropanol, or mixtures with water to find the optimal conditions.
-
-
-
Potential Cause B: Product is an Oil or Low-Melting Solid. This can make handling and purification by crystallization challenging.
-
Solution:
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization or remove non-polar impurities.
-
Kugelrohr Distillation: For thermally stable, low-melting solids or oils, Kugelrohr distillation under high vacuum can be an effective purification technique.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective route involves a multi-step synthesis starting from a substituted 2-chloronicotinonitrile. The key steps are typically:
-
Reaction of the 2-chloronicotinonitrile with a sulfur source (e.g., sodium sulfide) to form the corresponding 2-mercaptonicotinonitrile.
-
S-alkylation of the 2-mercaptonicotinonitrile with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to yield the 2-(cyanomethylthio)pyridine intermediate.
-
Intramolecular Thorpe-Ziegler cyclization of the intermediate using a strong base to form the 3-aminothieno[2,3-b]pyridine core.
-
Sandmeyer-type reaction or another suitable method to replace the amino group with a chloro group.
-
Hydrolysis of the cyano group and subsequent esterification if the starting material did not already contain the ester functionality.
An alternative approach is based on the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur to form a 2-aminothiophene, which is then further elaborated to the thieno[2,3-b]pyridine skeleton.[1][2]
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for monitoring the progress of the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the ester carbonyl (C=O) and the C-Cl bond.
-
Melting Point: A sharp melting point is a good indicator of purity for solid products.
-
Q3: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and use a mineral oil dispersion for safer handling.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure good ventilation and avoid sources of ignition.
-
Cyanides: The starting materials may contain cyanide groups. While the final product is less toxic, it's important to handle all reagents with care and have a cyanide poisoning antidote kit available in the lab as a general precaution when working with cyanides.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.
Step 1: Synthesis of Ethyl 2-((3-cyano-4-oxo-1,4-dihydropyridin-2-yl)thio)acetate
-
To a stirred solution of 2-mercapto-4-oxo-1,4-dihydropyridine-3-carbonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Suspend the dried intermediate from Step 1 in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.2 equivalents) in ethanol to the suspension.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization. If so, filter the solid, wash with cold ethanol, and dry. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Step 3: Chlorination
-
To the 3-amino-4-hydroxythieno[2,3-b]pyridine-5-carboxylate from Step 2, add phosphorus oxychloride (5-10 equivalents) carefully in a fume hood.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization.
Data Presentation
| Parameter | Recommended Condition |
| Thorpe-Ziegler Base | Sodium Ethoxide or Sodium Hydride |
| Cyclization Solvent | Anhydrous Ethanol or DMF |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |
| Purification Method | Column Chromatography / Recrystallization |
Visualizing the Workflow
Synthetic Pathway Overview
Caption: A simplified workflow for the synthesis of the target compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: Purification of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. This document will address specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles that govern successful purification.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly thienopyridine-based antiplatelet agents.[1] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address potential issues.
Issue 1: My crude product is an oil or a sticky solid and is difficult to handle. What should I do?
Answer: This is a common issue, often caused by the presence of residual solvents or low-melting impurities.
Initial Troubleshooting Steps:
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Solvent Removal: Ensure that all volatile solvents from the reaction have been thoroughly removed under reduced pressure. Heating the flask gently (e.g., in a 40-50 °C water bath) while on a rotary evaporator can aid this process. However, be cautious of potential thermal degradation.
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Trituration: This is a highly effective technique for inducing crystallization and removing soluble impurities.
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Procedure: Add a non-polar solvent in which the desired product has poor solubility, but the impurities are soluble. Good starting choices include hexanes, diethyl ether, or a mixture of the two.
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Mechanism: Vigorously stir or sonicate the mixture. The goal is to wash the impurities into the solvent, leaving the purified, solid product behind. The mechanical agitation also helps to break up the oil and provide nucleation sites for crystallization.
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Solvent Selection: The choice of solvent is critical. You may need to screen several solvents or solvent mixtures to find the optimal system.
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Issue 2: I'm seeing multiple spots on my TLC, even after initial workup. How do I choose the best purification method?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
Decision-Making Workflow:
References
Technical Support Center: Synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and byproduct formations encountered during this synthesis. This resource is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction to synthesize the thieno[2,3-b]pyridine core via the Gewald reaction is showing multiple spots on my TLC, and the yield of the desired 2-aminothiophene intermediate is low. What are the likely side reactions?
Answer:
The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes, which are key precursors to your target molecule.[1][2] However, its efficiency can be compromised by several side reactions, especially if reaction conditions are not optimal.
Likely Byproducts and Their Formation:
-
Dimerization of the α-cyanoester: In the presence of a base, the α-cyanoester can undergo self-condensation, leading to dimers that will appear as distinct spots on your TLC plate.
-
Knoevenagel Condensation Adduct: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone and the α-cyanoester.[2] If the subsequent addition of sulfur and cyclization are slow, this intermediate can accumulate.
-
Over-oxidation of Sulfur: While elemental sulfur is the reagent of choice, under certain conditions, particularly with prolonged reaction times or in the presence of certain impurities, it can lead to the formation of polysulfides or other oxidized sulfur species, complicating the reaction mixture.
Troubleshooting and Prevention Protocol:
-
Control of Basicity: The choice and amount of base are critical. A moderately strong base, such as morpholine or piperidine, is often preferred. Using a stoichiometric amount is crucial, as excess base can promote side reactions. Some protocols have shown success with catalytic amounts of a conjugate acid-base pair like piperidinium borate, which can improve yields and reduce byproducts.[3]
-
Temperature Management: The Knoevenagel condensation is typically exothermic. It's advisable to control the initial temperature of the reaction, perhaps by cooling the reaction mixture during the addition of the base, to prevent runaway reactions and the formation of byproducts.
-
Order of Reagent Addition: The sequential addition of reagents can sometimes provide better control over the reaction. For instance, pre-forming the Knoevenagel adduct before the addition of sulfur and the cyclization catalyst can lead to a cleaner reaction profile.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used and can help to solvate the intermediates and reagents effectively.
FAQ 2: I have successfully synthesized the 2-aminothiophene precursor, but upon attempting the subsequent cyclization to form the thieno[2,3-b]pyridine ring, I am observing incomplete conversion and the formation of a significant byproduct. What could this byproduct be?
Answer:
The cyclization of a 2-aminothiophene derivative to form the fused pyridine ring often involves a reaction with a 1,3-dicarbonyl compound or its equivalent. A common issue here is the formation of an acyclic intermediate that fails to cyclize.
Likely Byproduct: Amide/Enamine Intermediate
The reaction between the 2-amino group of your thiophene and one of the carbonyl groups of the 1,3-dicarbonyl compound forms an enamine or amide intermediate. If the subsequent intramolecular cyclization (a Friedländer-type annulation) does not proceed to completion, this intermediate will be a major contaminant in your product.
Causality and Mechanism:
The cyclization step is an intramolecular electrophilic attack from the activated carbon of the second carbonyl group onto the electron-rich thiophene ring, followed by dehydration. This step can be sterically hindered or electronically disfavored if the reaction conditions are not optimal.
Troubleshooting and Prevention Protocol:
-
Catalyst: This cyclization is often acid-catalyzed. The use of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid can facilitate the reaction.[4] The choice of acid and its concentration should be optimized.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy for the cyclization step. Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition.
-
Water Removal: The final step of the cyclization is the elimination of water. Using a Dean-Stark apparatus or carrying out the reaction in a high-boiling point solvent can help to drive the equilibrium towards the cyclized product.
-
Purity of Starting Materials: Ensure your 2-aminothiophene precursor is of high purity. Impurities can interfere with the cyclization reaction.
FAQ 3: During the chlorination of the 4-hydroxythieno[2,3-b]pyridine precursor to obtain this compound, I get a dark-colored reaction mixture and a low yield of the desired product. What are the potential side reactions?
Answer:
The chlorination of the 4-hydroxythieno[2,3-b]pyridine (which exists in tautomeric equilibrium with the 4-oxo form) using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be aggressive and lead to several byproducts.
Likely Byproducts and Their Formation:
-
Over-chlorination: The thieno[2,3-b]pyridine ring system is electron-rich and can be susceptible to further chlorination at other positions on the ring, leading to di- or tri-chlorinated byproducts.
-
Ring Opening/Degradation: The combination of heat and strong chlorinating agents can lead to the degradation of the heterocyclic ring system, resulting in a complex mixture of tar-like substances.
-
Phosphorous Byproducts: When using POCl₃, the formation of pyrophosphates and other phosphorous-containing byproducts can complicate the work-up and purification.
Troubleshooting and Prevention Protocol:
-
Choice of Chlorinating Agent: While POCl₃ is common, milder chlorinating agents or different reaction conditions could be explored. For example, using Vilsmeier-Haack type conditions (e.g., DMF and oxalyl chloride) might offer better control.
-
Temperature Control: This is a critical parameter. The reaction should be performed at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting the reaction at a low temperature (e.g., 0 °C) and then slowly warming to reflux is a good strategy.
-
Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, the reaction should be quenched to prevent the formation of over-chlorinated and degradation products.
-
Work-up Procedure: A careful work-up is essential to remove the excess chlorinating agent and acidic byproducts. Quenching the reaction mixture with ice-water, followed by extraction with a suitable organic solvent and washing with a mild base (like sodium bicarbonate solution), is a standard procedure.
Data Presentation: Product vs. Byproduct Signatures
| Compound | Expected ¹H NMR Signals (Illustrative) | Expected Mass (m/z) [M+H]⁺ | TLC R_f (Illustrative) |
| This compound | Triplet & Quartet (ethyl ester), Aromatic protons | 242.0 | 0.6 (3:7 Ethyl Acetate:Hexane) |
| Dimer of α-cyanoester | Complex aliphatic and ester signals | Varies | 0.2 |
| Acyclic Amide/Enamine Intermediate | Signals for both thiophene and dicarbonyl fragments, broad NH peak | Varies | 0.4 |
| Di-chlorinated byproduct | Fewer aromatic protons than expected | 276.0 | 0.7 |
Experimental Workflows and Diagrams
Workflow 1: Troubleshooting the Gewald Reaction
References
Technical Support Center: Synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable, step-by-step solutions.
Problem 1: Low Yield in the Initial Gewald Reaction for the 2-Aminothiophene Intermediate
Question: I am seeing a low yield and a complex mixture of byproducts in my initial Gewald reaction to form the ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate intermediate. What could be the cause and how can I improve it?
Answer: The Gewald reaction, a multicomponent reaction involving an active methylene nitrile, a carbonyl compound, and elemental sulfur, is highly effective but sensitive to reaction conditions. Low yields are often traced back to suboptimal temperature control, incorrect stoichiometry, or the purity of the starting materials.
Underlying Causes and Solutions:
-
Suboptimal Temperature: The initial phase of the reaction is often exothermic. A runaway reaction can lead to the formation of polymeric byproducts and degradation of the desired product.
-
Solution: Maintain strict temperature control, typically between 40-50°C, using an ice bath to manage the initial exotherm. Once the initial reaction subsides, a gentle heating period may be required to drive the reaction to completion.
-
-
Incorrect Stoichiometry: An excess of the base catalyst (e.g., morpholine or triethylamine) can promote side reactions.
-
Solution: Use a catalytic amount of the base. The optimal amount is typically determined empirically but starting with 0.1-0.2 equivalents is a good practice.
-
-
Purity of Sulfur: The use of aged or impure elemental sulfur can lead to the formation of unwanted polysulfides.
-
Solution: Use freshly purchased, high-purity elemental sulfur.
-
Experimental Protocol for an Optimized Gewald Reaction:
-
To a stirred solution of ethyl cyanoacetate and the appropriate ketone (e.g., N-carbethoxy-4-piperidone) in ethanol, add elemental sulfur.
-
Cool the mixture in an ice bath to maintain an internal temperature below 10°C.
-
Slowly add the base catalyst (e.g., morpholine) dropwise, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to a gentle reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water. The precipitated solid can be collected by filtration, washed with water, and recrystallized from ethanol.
Problem 2: Incomplete Cyclization in the Friedländer Annulation Step
Question: My Friedländer annulation to form the thieno[2,3-b]pyridine core is stalling, and I am isolating unreacted starting material. How can I drive the reaction to completion?
Answer: The Friedländer annulation, which in this context involves the cyclization of the 2-aminothiophene derivative, is typically acid or base-catalyzed. Incomplete cyclization is often due to insufficient reaction temperature, an inappropriate catalyst, or steric hindrance.
Underlying Causes and Solutions:
-
Insufficient Temperature: This condensation reaction often requires high temperatures to overcome the activation energy barrier.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature. For high-boiling solvents like Dowtherm A, temperatures of 200-250°C are common.
-
-
Catalyst Choice: The choice of acid or base catalyst is crucial.
-
Solution: While a variety of catalysts can be used, a common and effective method is to perform the reaction in the presence of a high-boiling point solvent with a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Problem 3: Formation of Impurities During Chlorination with POCl₃
Question: The chlorination of my ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate with phosphorus oxychloride (POCl₃) is producing a dark, tarry mixture and the yield of the desired 4-chloro product is low. What is going wrong?
Answer: Chlorination with POCl₃ is a standard procedure but can be aggressive, leading to side reactions and decomposition if not properly controlled. The formation of dark-colored impurities is often indicative of charring and the generation of phosphorus-containing byproducts.
Underlying Causes and Solutions:
-
Excessive Temperature: The reaction with POCl₃ is highly exothermic and can lead to decomposition at elevated temperatures.
-
Solution: Perform the reaction at a controlled temperature, typically refluxing gently. It is also crucial to add the substrate to the POCl₃ in portions to manage the exotherm.
-
-
Presence of Water: Any moisture in the starting material or solvent will react violently with POCl₃, reducing its effectiveness and promoting side reactions.
-
Solution: Ensure the starting material is thoroughly dried and use anhydrous solvents.
-
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not done carefully.
-
Solution: Cool the reaction mixture significantly before slowly and carefully pouring it onto crushed ice. This will hydrolyze the excess POCl₃ and precipitate the product. The pH should then be carefully neutralized with a base like sodium bicarbonate.
-
Experimental Protocol for a Controlled Chlorination:
-
To a flask equipped with a reflux condenser and a drying tube, add an excess of phosphorus oxychloride (POCl₃).
-
Heat the POCl₃ to a gentle reflux (around 100-110°C).
-
Add the dry ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate in small portions over 30-60 minutes.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then slowly pour it onto a stirred mixture of crushed ice and water.
-
Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed for further purification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination step using POCl₃?
A1: The chlorination of the 4-hydroxythieno[2,3-b]pyridine, which exists in equilibrium with its 4-pyridone tautomer, proceeds via the formation of a phosphate ester intermediate. The lone pair on the pyridone oxygen attacks the phosphorus atom of POCl₃, displacing a chloride ion. This is followed by the attack of a chloride ion on the 4-position of the pyridine ring, leading to the formation of the 4-chloro product and the release of a phosphate byproduct.
Q2: Are there any alternative, milder chlorinating agents to POCl₃?
A2: Yes, for substrates that are sensitive to the harsh conditions of POCl₃, other reagents can be employed. For example, a mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) can be used under milder conditions. However, these reagents are often more expensive and may require different work-up procedures.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in the identification of spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the key safety precautions to take when working with POCl₃?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry and have a quenching agent (like a bucket of ice) ready before starting the reaction.
Data Summary
Table 1: Typical Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Gewald Reaction | Ethyl cyanoacetate, Ketone, Sulfur, Morpholine | Ethanol | 40-50 (initial), then reflux | 6-8 | 70-85 |
| Friedländer Annulation | 2-Aminothiophene intermediate | Dowtherm A | 200-250 | 2-4 | 60-75 |
| Chlorination | Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate, POCl₃ | Neat POCl₃ | 100-110 | 2-4 | 80-90 |
Visualizing the Process
Diagram 1: Synthetic Pathway to this compound
Caption: A simplified workflow of the three main stages in the synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield in Chlorination
Caption: A decision tree to diagnose and resolve low yield issues.
Technical Support Center: Synthesis of Thieno[2,3-b]pyridines
Welcome to the technical support center for the synthesis of thieno[2,3-b]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. However, its synthesis is often accompanied by challenges, from low yields to the formation of persistent side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you navigate these complexities.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis of thieno[2,3-b]pyridines, particularly those involving the widely used Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridine intermediates.
Q1: My Thorpe-Ziegler cyclization yield is unexpectedly low, and I'm recovering a significant amount of my starting 2-(cyanomethylthio)pyridine. What's going wrong?
A1: This classic symptom points to suboptimal cyclization conditions, typically an issue with the base or reaction temperature.
The Thorpe-Ziegler reaction is an intramolecular condensation that requires a base strong enough to deprotonate the active methylene group (the CH2 between the sulfur atom and the nitrile) to initiate the cyclization. If the base is too weak or used in stoichiometric insufficiency, the reaction will not proceed to completion.
Causality and Recommended Actions:
-
Insufficient Basicity: The pKa of the active methylene protons is critical. If your base is not strong enough to generate a sufficient concentration of the carbanion intermediate, the equilibrium will favor the starting material.
-
Solution: Switch to a stronger, non-nucleophilic base. While sodium ethoxide is common, it can sometimes participate in side reactions. Sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in an anhydrous aprotic solvent like DMF or DMAc are excellent alternatives that minimize competitive nucleophilic attack[1].
-
-
Reaction Temperature: The cyclization often has a significant activation energy barrier.
-
Solution: While room temperature can be sufficient for highly activated substrates, many systems require heating. A systematic approach is best: start at room temperature, then incrementally increase the temperature (e.g., to 50-70 °C) while monitoring the reaction by TLC or LC-MS. Be aware that excessive heat can promote decomposition or side reactions. A review of various approaches shows that conditions can range from room temperature to refluxing ethanol or DMF, depending on the specific substrate[2].
-
-
Solvent Purity: Protic impurities, especially water, will quench the carbanion intermediate and consume the base.
-
Solution: Always use anhydrous solvents for this reaction. Ensure your glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon)[3].
-
Troubleshooting Workflow: Optimizing Cyclization
Caption: Troubleshooting workflow for low cyclization yield.
Q2: My reaction is producing a complex mixture, and MS analysis shows a mass corresponding to dimerization or polymerization. Why is this happening?
A2: This often results from intermolecular reactions competing with the desired intramolecular Thorpe-Ziegler cyclization, a common issue when using the Gewald reaction to prepare the initial 2-aminothiophene precursor.
The Gewald synthesis of 2-aminothiophenes involves the reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base[4]. The mechanism involves the formation of polysulfide intermediates[5][6]. If not controlled, these reactive species can lead to a cascade of undesired intermolecular reactions.
Causality and Recommended Actions:
-
Polysulfide Intermediates: The reaction of the initial Knoevenagel adduct with elemental sulfur generates a complex equilibrium of anionic polysulfides[6]. These species can react with other nucleophiles or electrophiles in the mixture, leading to dimers and oligomers instead of the desired monosulfide precursor required for cyclization.
-
Concentration Effects: High concentrations can favor intermolecular reactions over the intramolecular cyclization step.
-
Solution: Perform the reaction under more dilute conditions. This can shift the kinetics to favor the intramolecular pathway.
-
-
Base-Induced Decomposition: The amine base used in the Gewald reaction (often morpholine or triethylamine) can act as a nucleophile, degrading the sulfur ring and contributing to complex side products[5].
-
Solution: Carefully control the stoichiometry of the base. Use only the catalytic amount required for the initial Knoevenagel condensation. For the subsequent cyclization, consider a one-pot approach where a stronger, non-nucleophilic base is added after the initial thiophene formation is complete[7].
-
Summary of Common Side Products and Causes
| Observed Issue | Potential Side Product | Probable Cause | Recommended Mitigation |
| Low Yield | Unreacted Starting Material | Insufficient base strength/quantity; Low temperature; Protic impurities | Use NaH or t-BuONa; Increase temperature; Use anhydrous solvents under N₂[1][2]. |
| Unexpected Mass (+14, +28, etc.) | N- or O-alkylation | Use of nucleophilic base/solvent (e.g., NaOEt in EtOH) | Switch to a non-nucleophilic system (e.g., NaH in DMF)[1]. |
| Mass corresponding to Hydrolysis | Carboxamide or Carboxylic Acid | Presence of water; Use of aqueous base (e.g., aq. KOH) | Rigorously exclude water; Use anhydrous base/solvent system[2]. |
| Formation of Tar/Polymer | Polysulfide-mediated polymerization | Incorrect stoichiometry in Gewald step; High concentration | Use dilute conditions; Control base stoichiometry carefully[5][6]. |
| Isomeric Byproduct | Pyrrolo[3,4-d]thieno[2,3-b]pyridines | Partial hydrolysis of a dinitrile precursor in aqueous pyridine | Use anhydrous conditions for the cyclization step[2]. |
Frequently Asked Questions (FAQs)
Q1: I am synthesizing a 3-amino-2-carboxamido-thieno[2,3-b]pyridine derivative with a primary alcohol. I am observing a byproduct that appears to be a pyrimidinone. How can I avoid this?
A1: Pyrimidinone formation is a known side reaction in this class of compounds, caused by intramolecular cyclization involving the 3-amino group, the 2-carboxamide, and an external carbonyl source or rearrangement. The key to prevention is strict control of reaction time and temperature.
This side reaction is particularly problematic when the synthesis involves reagents like chloroacetyl chloride for acylation[8].
Mechanism: Desired vs. Side Reaction
Caption: Competing pathways in the acylation of 3-aminothieno[2,3-b]pyridines.
Preventative Measures:
-
Minimize Reaction Time: This is the most critical factor. These reactions should be kept very short, often in the range of 10–20 minutes. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed[3].
-
Control Temperature: Perform the acylation at a reduced temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can often provide enough control to favor the desired product.
-
Reagent Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent to avoid side reactions promoted by excess reagent.
Q2: What is the Fiesselmann-Sachs synthesis, and can it be used to avoid issues seen in the Gewald/Thorpe-Ziegler route?
A2: The Fiesselmann-Sachs synthesis is an alternative and powerful method for constructing the thiophene ring, which can indeed circumvent some of the problems associated with the Gewald reaction.
The Fiesselmann synthesis typically involves the reaction of an α,β-acetylenic ester with a thioglycolic acid derivative[9]. A variation of this approach, when applied to a substituted pyridine containing a β-ketoester or β-ketonitrile functionality, can be used to build the fused thieno[2,3-b]pyridine system.
Key Advantages:
-
Avoids Elemental Sulfur: This route avoids the use of elemental sulfur and the associated complex polysulfide intermediates, which are a primary source of tar and polymeric byproducts in the Gewald reaction[5][9].
-
High Regiocontrol: The substitution pattern on the final thiophene ring is well-defined by the starting materials.
-
Milder Conditions: The reaction often proceeds under basic conditions that can be milder than those required for some Thorpe-Ziegler cyclizations.
Considerations:
-
Substrate Availability: The primary limitation is the availability of the required pyridine-based precursors (e.g., a 3-cyano-2-thioglycolate-pyridine).
-
Different Side Reactions: While it avoids Gewald-related issues, other side reactions like Michael additions can occur if the conditions are not optimized.
Appendices
Protocol: Mitigation of Pyrimidinone Formation During Acylation
This protocol provides a step-by-step method for the acylation of a 3-amino-thieno[2,3-b]pyridine while minimizing the formation of pyrimidinone byproducts, based on principles discussed in the literature[3][8].
Materials:
-
3-amino-thieno[2,3-b]pyridine substrate (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Dioxane or Chloroform
-
Pyridine (catalytic) or Triethylamine (1.2 eq) as a non-nucleophilic base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
Dissolution: Dissolve the 3-amino-thieno[2,3-b]pyridine substrate in anhydrous dioxane.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., triethylamine) to the cooled solution.
-
Reagent Addition: Add chloroacetyl chloride dropwise to the stirred solution over 5-10 minutes. Crucially, do not allow the internal temperature to rise above 5 °C.
-
Monitoring: Monitor the reaction progress every 5 minutes using TLC. The reaction is often complete within 15-30 minutes.
-
Quenching: As soon as TLC indicates the consumption of the starting material, quench the reaction by adding cold water or a saturated solution of sodium bicarbonate.
-
Workup: Proceed with standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the crude product immediately via column chromatography to isolate the desired acylated product from any minor impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aiming to achieve high purity. As a key intermediate in pharmaceutical synthesis, the purity of this thienopyridine derivative is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).
This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles and field experience.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of this compound.
Q1: My crude product is an off-white or yellowish solid. What are the first analytical steps I should take to identify the impurities?
A1: An initial visual inspection that reveals discoloration is a clear indicator of impurities. A systematic analytical approach is crucial before attempting any purification.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude product. Spot the crude material on a silica gel plate and develop it with a few solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 7:3, 1:1). The presence of multiple spots indicates impurities. One spot is not a guarantee of purity but is a good first sign.
-
Proton Nuclear Magnetic Resonance (¹H NMR): An NMR spectrum is invaluable. It will confirm the structure of your desired product and reveal the presence of impurities through unexpected peaks. Integrating the impurity peaks against the product peaks can give a rough estimate of their concentration. Look for residual solvents, unreacted starting materials, or side-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this initial assessment. It will separate the components of your mixture and provide the mass-to-charge ratio (m/z) for each. This allows you to tentatively identify impurities by comparing their masses to those of potential starting materials, by-products, or known degradation products of thienopyridines.[1]
Q2: What are the most likely impurities I'm dealing with, and how do they form?
A2: Impurities in heterocyclic syntheses typically fall into three categories.[1] Understanding their origin is key to selecting the right purification strategy.
-
Unreacted Starting Materials/Reagents: Incomplete reactions are a common source of impurities. These are often structurally distinct from the product and can sometimes be removed with a simple aqueous wash or extraction if their solubility profiles differ significantly.
-
Process-Related Impurities (By-products): These arise from side reactions occurring concurrently with your main reaction. Their structures can be very similar to the desired product, making them challenging to remove. For thienopyridine synthesis, this could involve regioisomers or products of over-chlorination.
-
Degradation Products: Thienopyridine moieties can be susceptible to degradation, particularly oxidation of the sulfur atom in the thiophene ring under certain conditions (e.g., exposure to strong oxidants or prolonged storage in air).[2] Hydrolysis of the ethyl ester group to the corresponding carboxylic acid is another potential degradation pathway, especially if the compound is exposed to acidic or basic conditions during workup.
Q3: I'm trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What's going wrong?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem, especially with impure samples. Here’s how to troubleshoot it:
-
The Melting Point is Too Low: The melting point of your compound might be lower than the boiling point of your chosen solvent. More commonly, the impurities present are depressing the melting point of your product significantly.[3]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Cooling Rate is Too Fast: Rapid cooling doesn't give the molecules enough time to orient themselves into an ordered crystal lattice.[3]
Corrective Actions:
-
Add More Solvent: Return the oiled-out mixture to the heat source, add a small amount of additional hot solvent until the oil redissolves completely, and then allow it to cool slowly again.[3] This slightly lower concentration can prevent supersaturation at higher temperatures.
-
Change the Solvent System: Use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify it, then cool slowly. Common pairs include Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Hexane.[4]
-
Scratch & Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed crystal" of previously purified material.[3]
Q4: My compound appears to be degrading on my silica gel flash chromatography column. How can I purify it without decomposition?
A4: Silica gel is acidic and can catalyze the degradation of sensitive compounds. Thienopyridines can be susceptible to this.[5]
Troubleshooting Workflow:
Caption: Logic for troubleshooting on-column degradation.
Q5: I need to achieve >99.5% purity for a critical application. Standard methods aren't sufficient. What's the next step?
A5: When standard recrystallization or flash chromatography fails to provide the required level of purity, you must turn to higher-resolution techniques.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is the industry-standard method for achieving very high purity of pharmaceutical compounds.[4] While more resource-intensive, it offers superior separation power. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point.
-
Sequential Purification: Sometimes a combination of methods is most effective. For example, an initial flash column to remove baseline impurities can be followed by a meticulous recrystallization to remove closely-eluting impurities, potentially bringing the purity into the desired range.
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol uses a solvent screening approach to find the ideal conditions for purifying this compound.
Objective: To remove impurities by leveraging differences in solubility between the product and contaminants.
Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a different potential solvent to each tube (see table below) dropwise at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature.
-
Heat the tubes that showed poor solubility in a sand bath or on a hot plate. A suitable recrystallization solvent will dissolve the compound completely upon heating.[4]
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.
-
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Medium | 82.5 | Good starting point for many heterocyclic esters. |
| Ethanol | Medium | 78.4 | Similar to isopropanol, may have different solubility profile. |
| Ethyl Acetate | Medium | 77.1 | Often used in a system with a non-polar co-solvent. |
| Toluene | Low | 110.6 | Good for less polar compounds; high boiling point. |
| Acetonitrile | High | 81.6 | Can be effective for moderately polar compounds. |
| Ethyl Acetate / Hexane | Variable | ~60-70 | A versatile solvent/anti-solvent system. |
| Ethanol / Water | Variable | ~80-100 | Classic system for moderately polar compounds. |
-
Bulk Recrystallization (Scale-Up):
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a pair) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.[4]
-
If the solution is colored, you may add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and any insoluble impurities. Be aware that charcoal can adsorb your product, leading to yield loss.[3]
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[4]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
Objective: To purify the compound based on its differential adsorption to a solid stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
Technical Support Center: Scaling Up Thieno[2,3-b]pyridine Synthesis
Introduction: The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] While laboratory-scale syntheses are well-documented, scaling up these processes for preclinical and clinical development presents a unique set of challenges. This guide provides practical, field-proven insights into overcoming common obstacles encountered during the scale-up of thieno[2,3-b]pyridine synthesis, ensuring a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thieno[2,3-b]pyridines that are amenable to scale-up?
A1: Two primary routes are favored for their convergence and reliability at scale:
-
The Gewald Reaction Approach: This is a powerful, multi-component reaction that assembles the thiophene ring onto a pre-formed pyridine or piperidine precursor.[4][5] It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or cyanoacetamide), and elemental sulfur.[4][5] Its primary advantage is atom economy and the ability to construct highly functionalized 2-aminothiophenes in a single step, which are key intermediates for thieno[2,3-b]pyridines.[4][5][6][7][8]
-
The Thorpe-Ziegler Cyclization Approach: This strategy involves the intramolecular cyclization of a 2-(cyanomethylthio)pyridine derivative.[9] This precursor is typically synthesized by the S-alkylation of a 3-cyanopyridine-2(1H)-thione with an α-halo compound.[9] This route offers excellent control over the substitution pattern of the final product.
Q2: What are the primary challenges I should anticipate when moving from a 10g scale to a 1kg scale?
A2: The transition from benchtop to pilot plant introduces significant challenges related to mass and heat transfer, reagent handling, and product isolation. Key areas of concern include:
-
Exotherm Control: Many steps, particularly the Gewald reaction and Thorpe-Ziegler cyclization, can be highly exothermic. What is easily managed in a round-bottom flask with an ice bath can become a serious safety hazard at scale.
-
Mixing and Heterogeneity: Reactions involving solids, such as elemental sulfur in the Gewald synthesis, require efficient agitation to ensure consistent reaction progress and prevent localized "hot spots."
-
Work-up and Isolation: Large volumes of solvents, potential for emulsion formation during extractions, and handling of wet solids make the work-up phase considerably more complex.
-
Purification: Column chromatography, the workhorse of the research lab, is often not economically viable at scale. Developing robust crystallization or salt formation protocols is critical.
Q3: Are there any "green chemistry" considerations for scaling up these syntheses?
A3: Absolutely. Green chemistry principles are increasingly important in process development. For thieno[2,3-b]pyridine synthesis, consider:
-
Solvent Selection: Whenever possible, replace hazardous solvents like dioxane or DMF with greener alternatives such as ethanol, 2-MeTHF, or even water, depending on the specific reaction step.
-
Catalysis: Utilizing catalytic amounts of a base or acid is preferable to stoichiometric quantities. For instance, piperidinium acetate is often used catalytically in the formation of key intermediates.[10]
-
Atom Economy: Multi-component reactions like the Gewald synthesis are inherently more atom-economical than linear sequences.[6]
-
Mechanochemistry: Recent research has shown that ball-milling can be an effective, solvent-free method for conducting the Gewald reaction, offering high yields in short reaction times.[11]
Troubleshooting Guide
Section 1: The Gewald Reaction for 2-Aminothiophene Intermediates
The Gewald reaction is a cornerstone for building the thiophene moiety of the thieno[2,3-b]pyridine system.
Problem 1.1: Reaction stalls or gives low yield of the 2-aminothiophene intermediate.
-
Potential Cause A: Inefficient Knoevenagel Condensation. The initial condensation between the ketone/aldehyde and the active methylene nitrile is the rate-limiting step.[12] If this step is slow or incomplete, the overall reaction will suffer.
-
Solution:
-
Catalyst Choice: Ensure an appropriate base catalyst is used. While morpholine is common, on a larger scale, a less volatile base like piperidine or a catalytic amount of a non-nucleophilic base like DBU might be more effective.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. On a larger scale, a Dean-Stark trap can be employed if the solvent is appropriate (e.g., toluene), though this adds complexity. Alternatively, running the reaction at a higher concentration can sometimes overcome this issue.
-
Two-Step Procedure: For particularly stubborn substrates, consider a two-step approach. First, isolate the Knoevenagel adduct, and then perform the sulfur addition and cyclization in a separate step. This provides better control over each transformation.[12]
-
-
-
Potential Cause B: Poor Sulfur Reactivity. Elemental sulfur (S₈) needs to be activated to participate in the reaction.
-
Solution:
-
Temperature: Ensure the reaction temperature is adequate, typically refluxing in a solvent like ethanol or methanol. The reaction often requires heating to facilitate the opening of the sulfur ring.
-
Base Stoichiometry: The base not only catalyzes the Knoevenagel step but also reacts with sulfur to form reactive polysulfide species. Ensure sufficient base is present.
-
Microwave Irradiation: On a lab scale, microwave heating has been shown to dramatically reduce reaction times and improve yields.[4] While direct scale-up is challenging, this suggests that efficient heat transfer is key.
-
-
Problem 1.2: Formation of significant side products, complicating purification.
-
Potential Cause: Uncontrolled Exotherm. The reaction is exothermic, and at a larger scale, poor heat dissipation can lead to side reactions and decomposition.
-
Solution:
-
Controlled Addition: Add the base or one of the reactants portion-wise or via a syringe pump to control the reaction rate and internal temperature.
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable heating/cooling system to maintain a stable internal temperature.
-
Dilution: While it impacts throughput, running the reaction at a slightly lower concentration can help manage the exotherm.
-
-
Section 2: Thorpe-Ziegler Cyclization
This intramolecular cyclization is a critical step for forming the thiophene ring from a pyridine precursor.
Problem 2.1: Incomplete cyclization or hydrolysis of the nitrile group.
-
Potential Cause A: Insufficiently Strong Base. The Thorpe-Ziegler cyclization requires a strong, non-nucleophilic base to deprotonate the α-carbon to the nitrile, initiating the cyclization.
-
Solution:
-
Base Selection: Sodium ethoxide or potassium tert-butoxide are commonly used.[9] Ensure the base is fresh and anhydrous.
-
Solvent Choice: The reaction is typically run in an anhydrous solvent like ethanol (for sodium ethoxide) or THF/DMF (for potassium tert-butoxide). Water will quench the base and can lead to hydrolysis of the nitrile to an amide or carboxylic acid.
-
-
-
Potential Cause B: Steric Hindrance. Bulky substituents near the reacting centers can slow down the intramolecular reaction.
-
Solution:
-
Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Stronger Base/Longer Reaction Time: Using a stronger base like NaH or KHMDS, or simply extending the reaction time, may be necessary.
-
-
Section 3: Work-up and Purification at Scale
Problem 3.1: Product precipitates as an oil or intractable solid during work-up.
-
Potential Cause: "Oiling Out". The product is not soluble in the work-up solvent system and has a melting point below the temperature of the solution, causing it to separate as a liquid phase instead of a crystalline solid.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests to find a suitable anti-solvent that promotes crystallization. Isopropanol, acetonitrile, or mixtures of heptane/ethyl acetate are often good starting points.
-
Controlled Cooling & Seeding: Cool the solution slowly to the point of supersaturation and then add a small amount of seed crystal to induce controlled crystallization.
-
Trituration: If an oil persists, decant the solvent and add a new solvent in which the product is poorly soluble. Agitate vigorously (trituration) to induce solidification.
-
-
Problem 3.2: Product has poor solubility, making purification by crystallization difficult.
-
Potential Cause: High Crystal Lattice Energy. Thieno[2,3-b]pyridines are often planar, leading to strong intermolecular stacking and poor solubility.[13]
-
Solution:
-
Salt Formation: If the molecule has a basic nitrogen (e.g., the pyridine ring), forming a salt (e.g., HCl or mesylate) can dramatically improve solubility in polar solvents, allowing for purification by crystallization. The free base can be regenerated in a subsequent step.
-
Prodrug Approach: For drug development candidates, poor solubility can be addressed by introducing bulky, cleavable ester or carbonate groups.[13] This strategy disrupts crystal packing, improves solubility, and can enhance bioavailability.[13]
-
-
Experimental Protocols & Data
Table 1: Recommended Scale-Up Conditions for Gewald Synthesis of a 2-Aminothiophene Intermediate
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reactors | 1 L Round Bottom Flask | 50 L Jacketed Glass Reactor | To ensure proper temperature control and safe handling of larger volumes. |
| Base Addition | Single portion at 0 °C | Slow addition via pump over 1 hr | To control the exotherm and maintain a stable internal temperature. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | To ensure efficient mixing of heterogeneous slurries (elemental sulfur). |
| Work-up | Quench with water, extract with EtOAc | Quench into a cooled water/anti-solvent mix | To induce direct crystallization and avoid large-volume extractions. |
| Isolation | Flash Chromatography | Recrystallization from Ethanol/Water | Chromatography is not cost-effective at scale; crystallization is preferred. |
Workflow Diagram: Troubleshooting Low Yield in Thorpe-Ziegler Cyclization
Caption: Troubleshooting workflow for low yield in Thorpe-Ziegler cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Welcome to the technical support center for Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important synthetic intermediate. Our aim is to equip you with the scientific rationale behind each step, enabling you to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product largely depends on the synthetic route employed. A common method for constructing the thieno[2,3-b]pyridine scaffold is a variation of the Gewald reaction.[1][2] Based on this and similar syntheses, you can anticipate the following types of impurities:
-
Unreacted Starting Materials: Depending on the specific precursors, residual amounts of the initial reactants may be present.
-
Side-Reaction Products:
-
Over-chlorination or Incomplete Chlorination Products: If the chlorine is introduced in a separate step, you might see species with additional chlorine atoms or the unchlorinated precursor.
-
Dechlorinated Product: Reductive dechlorination can lead to the formation of Ethyl thieno[2,3-b]pyridine-5-carboxylate.[3][4] This can be particularly problematic if using certain catalysts or prolonged reaction times at elevated temperatures.
-
Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 4-chlorothieno[2,3-b]pyridine-5-carboxylic acid.[5] This can occur during the reaction, work-up, or even during purification on silica gel.[6]
-
Isomeric Byproducts: Depending on the cyclization strategy, minor amounts of isomeric thienopyridines could be formed.
-
-
Reagents and Catalysts: Residual catalysts (e.g., piperidine, morpholine) or reagents used in the synthesis may also be present in the crude material.
Troubleshooting Guide
Issue 1: My crude product is a dark, oily residue. How can I get it to crystallize?
This is a common issue when residual solvents or low-melting impurities prevent the desired compound from forming a crystalline lattice.
Root Cause Analysis and Solution Workflow:
Workflow for inducing crystallization.
Detailed Protocol: Trituration
-
Place the oily crude product in a flask.
-
Add a small volume of a non-polar solvent in which your product is expected to have low solubility (e.g., hexanes, heptane, or a mixture of ethyl acetate/hexanes with a high proportion of hexanes).
-
Stir the mixture vigorously with a spatula or magnetic stirrer. Sonication can be beneficial to break up the oil and encourage nucleation.
-
If a solid begins to form, continue stirring for 30-60 minutes to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
-
This solid can then be further purified by recrystallization or column chromatography.
Scientific Rationale: Trituration works on the principle of differential solubility. The desired product is typically less soluble in non-polar solvents than many of the impurities and residual reaction solvents. By washing the crude oil with a non-polar solvent, you effectively "wash away" the impurities, leaving behind the more pure, solid product.
Issue 2: During column chromatography, my product seems to be degrading on the column.
Degradation on silica gel is a frequent problem, especially for compounds with sensitive functional groups.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidity of Silica Gel | Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6] This will appear as a new, more polar spot on your TLC. | 1. Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites.[6] 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. |
| Prolonged Contact Time | The longer your compound remains on the column, the greater the opportunity for degradation. | 1. Optimize Eluent: Develop a solvent system that provides good separation with a reasonable Rf value (0.2-0.4) to ensure the compound elutes in a timely manner. 2. Flash Chromatography: Use flash chromatography with positive pressure to minimize the run time. |
| Solvent-Induced Decomposition | Certain solvents, particularly chlorinated solvents in the presence of acidic silica, can generate trace amounts of HCl, which can degrade sensitive compounds. | 1. Solvent Choice: If possible, opt for non-chlorinated solvents like ethyl acetate/hexanes or acetone/hexanes. 2. Solvent Purity: Ensure you are using high-purity solvents. |
Experimental Protocol: Preparing a Neutralized Silica Gel Column
-
In a beaker, add the required amount of silica gel.
-
Pour your chosen eluent (e.g., 20% ethyl acetate in hexanes) into the beaker to create a slurry.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for a few minutes to ensure thorough mixing and neutralization.
-
Pack your column with this neutralized silica gel slurry.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for developing a solvent system for column chromatography of this compound is a mixture of a non-polar and a moderately polar solvent.
Recommended Solvent Systems for TLC Analysis and Column Chromatography:
| Solvent System | Typical Ratio (v/v) | Comments |
| Ethyl Acetate / Hexanes | 10:90 to 40:60 | A standard and effective system. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity.[7] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar compounds, but be mindful of the potential for ester hydrolysis if the silica is acidic.[7] |
| Acetone / Hexanes | 10:90 to 30:70 | Acetone is a more polar alternative to ethyl acetate. |
Pro-Tip: Always develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.3 for your target compound for optimal separation on a column.[8]
Issue 3: I have an impurity that co-elutes with my product during column chromatography.
Co-elution occurs when the impurity and the product have very similar polarities.
Troubleshooting Co-elution:
Decision tree for resolving co-elution.
Scientific Rationale: Different solvent systems can interact with your compounds in unique ways, altering their relative affinities for the stationary phase. For example, if you are using an ethyl acetate/hexanes system, the ethyl acetate acts as a hydrogen bond acceptor. If both your product and impurity have similar hydrogen bond donating capabilities, they may co-elute. Switching to a system with a solvent that has different properties, such as dichloromethane (a polar aprotic solvent), might provide the necessary selectivity for separation.
Q3: What are the best solvents for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Solvents for Recrystallization:
-
Ethanol or Isopropanol: These are often good first choices for moderately polar compounds.
-
Ethyl Acetate / Hexanes: A two-solvent system can be very effective. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes turbid. Allow it to cool slowly.
-
Toluene: Can be a good choice for compounds that are difficult to crystallize from alcohols or esters.
Experimental Protocol: Recrystallization using a Two-Solvent System
-
Place the crude, solid product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) to just dissolve the solid.
-
While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum recovery, you can then place the flask in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
References
Validation & Comparative
A Predictive Guide to the NMR Analysis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate, a member of the thienopyridine class of compounds, presents a unique spectroscopic challenge due to the complex interplay of electronic effects within its fused ring system. Thienopyridines are significant scaffolds in medicinal chemistry, known for their diverse biological activities, including antiplatelet and anticancer properties.[1][2]
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of a complete, publicly available assigned spectrum for this specific molecule, we will deconstruct the structure and, by comparing it with known data for analogous compounds, build a reliable forecast of its spectral features. This comparative approach not only facilitates the identification of the title compound but also equips the researcher with the foundational logic to analyze related derivatives.
The Structural Landscape: Electronic Influences on the Thienopyridine Core
The chemical shifts in the NMR spectrum of this compound are governed by the electronic properties of its constituent parts: the electron-rich thiophene ring, the electron-deficient pyridine ring, an electron-withdrawing chlorine atom at position 4, and an electron-withdrawing ethyl carboxylate group at position 5.
The pyridine nitrogen atom strongly deshields the adjacent (α) and para (γ) positions. Conversely, the sulfur atom in the thiophene ring tends to shield adjacent protons and carbons relative to benzene. The chlorine and ethyl ester substituents further withdraw electron density, leading to a complex pattern of shielding and deshielding across the aromatic core.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display signals corresponding to the three aromatic protons of the thienopyridine core and the five protons of the ethyl ester group.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.5 - 7.7 | Doublet | J2,3 ≈ 5-6 | Located on the thiophene ring, deshielded by the adjacent sulfur and the overall aromatic system. Coupled to H-3. |
| H-3 | 7.2 - 7.4 | Doublet | J2,3 ≈ 5-6 | Also on the thiophene ring, coupled to H-2. Generally, H-3 is upfield of H-2 in thieno[2,3-b]pyridines. |
| H-6 | 8.8 - 9.0 | Singlet | N/A | This proton is α to the pyridine nitrogen and is significantly deshielded. The lack of adjacent protons should render it a singlet. |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | J ≈ 7.1 | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three methyl protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | J ≈ 7.1 | The terminal methyl protons of the ethyl group are split into a triplet by the two adjacent methylene protons. |
Causality Behind Predicted Shifts:
-
H-6: The pronounced downfield shift of H-6 is a classic feature of protons alpha to a pyridine nitrogen. The combined electron-withdrawing effects of the nitrogen, the chlorine at the γ-position, and the adjacent ester group make this the most deshielded aromatic proton.
-
Thiophene Protons (H-2, H-3): The chemical shifts for these protons are predicted based on typical values for thieno[2,3-b]pyridine systems.[3] Their coupling constant (J2,3) is characteristic of ortho-coupling in a five-membered thiophene ring.
-
Ethyl Ester Protons: The chemical shifts and coupling patterns for the ethyl group are highly predictable and consistent with those observed in compounds like ethyl benzoate.[4][5][6][7]
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C=O | 164 - 167 | The carbonyl carbon of the ester group, characteristically found in this downfield region.[8] |
| C-7a | 155 - 158 | A quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen, leading to a significant downfield shift. |
| C-6 | 150 - 153 | Aromatic CH carbon α to the pyridine nitrogen, highly deshielded. |
| C-4 | 148 - 152 | Carbon bearing the chlorine atom (ipso-carbon). The electronegativity of chlorine and its position relative to the nitrogen cause a strong deshielding effect. |
| C-3a | 145 - 148 | Quaternary carbon at the ring junction, deshielded by the fused aromatic system. |
| C-2 | 128 - 131 | Aromatic CH carbon on the thiophene ring. |
| C-5 | 125 - 128 | Quaternary carbon bearing the ester group. |
| C-3 | 122 - 125 | Aromatic CH carbon on the thiophene ring, typically upfield relative to C-2. |
| -OCH₂CH₃ | 61 - 63 | Methylene carbon of the ethyl ester, attached to oxygen.[4] |
| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester.[4] |
Causality Behind Predicted Shifts:
-
Aromatic Carbons: The chemical shifts are estimated based on the principles of substituent effects in pyridine and thiophene rings.[9][10] The carbons directly attached to or in close proximity to the electronegative nitrogen and chlorine atoms (C-4, C-6, C-7a) are the most downfield in the aromatic region.
-
Quaternary Carbons: These carbons (C-3a, C-5, C-7a) will typically show weaker signals in the spectrum compared to the protonated carbons.
-
Ester Carbons: The carbonyl and aliphatic carbons of the ethyl ester group have highly characteristic and reliable chemical shift ranges.[8][11]
Comparative Analysis: The Impact of Structural Analogs
To build confidence in our predictions, we can compare them to the known NMR data of related structures.
-
4-Chloropyridine: In 4-chloropyridine, the protons α to the nitrogen are found at approximately 8.5 ppm, and the protons β to the nitrogen are around 7.4 ppm. This supports the prediction of a highly deshielded H-6 in our target molecule.[12][13]
-
Thieno[2,3-b]pyridines: Studies on various thieno[2,3-b]pyridine derivatives confirm the general chemical shift ranges for the thiophene protons (H-2 and H-3) and the characteristic downfield shift of the pyridine protons.[2][14] For example, in 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, the pyridine protons are observed downfield, often above 8.0 ppm.[14]
-
Ethyl Benzoate: This simple ester shows its methylene quartet around 4.4 ppm and its methyl triplet around 1.4 ppm, closely matching our predictions for the ethyl carboxylate moiety.[5][7][15] The carbonyl carbon appears around 166 ppm, also in line with our prediction.[4][5]
This comparative approach demonstrates that by analyzing the constituent parts of a complex molecule, a highly accurate prediction of its NMR spectrum can be constructed. This predictive model serves as a powerful tool for verifying the identity of a newly synthesized batch of this compound.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for many organic compounds and its residual solvent peak is well-defined.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H, a line width of <0.5 Hz for the TMS signal is desirable.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm (for both ¹H and ¹³C) or the residual CDCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label the peaks in both spectra.
-
Visualizations
Caption: Structure of this compound.
Caption: Workflow for predictive NMR analysis and experimental verification.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. 4-chloropyridine(626-61-9) 1H NMR [m.chemicalbook.com]
- 13. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the thienopyridine class of molecules. Thienopyridines are privileged structures in medicinal chemistry, forming the core of several marketed drugs due to their diverse biological activities.[1] The precise characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing critical information on molecular weight and structure through ionization and fragmentation analysis.[2]
This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound. We will explore the mechanistic rationale behind fragmentation patterns under different ionization techniques and present best-practice experimental protocols, moving beyond a simple listing of methods to explain the causality behind our analytical choices.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical as it dictates the type of information that can be obtained. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS)
Typically coupled with Gas Chromatography (GC), EI is a high-energy "hard" ionization technique. The process involves bombarding the analyte molecule with a beam of energetic electrons (typically 70 eV), which causes the ejection of an electron to form a molecular radical cation (M+•).[3] This molecular ion is energetically unstable and undergoes extensive fragmentation.[4] The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for confident library matching and structural elucidation.
Predicted Fragmentation of this compound:
The molecular formula is C10H8ClNO2S, with a monoisotopic mass of 241.00. The molecular ion, [M]+•, will be observed at m/z 241 (for ³⁵Cl) and m/z 243 (for ³⁷Cl) in an approximate 3:1 ratio, a characteristic signature for a monochlorinated compound.
Key fragmentation pathways are predicted to be:
-
Loss of the Ethoxy Group (-•OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a stable acylium ion. This would result in a fragment at m/z 196/198.[5][6]
-
Loss of an Ethyl Radical (-•CH₂CH₃): Alpha-cleavage next to the carbonyl group can lead to the loss of the ethyl radical.[7] This would produce a fragment at m/z 212/214.
-
Loss of Ethene (C₂H₄): Esters can undergo a McLafferty rearrangement if a gamma-hydrogen is available.[2] However, in this aromatic system, it's more likely that fragmentation of the ethyl group will lead to the loss of a neutral ethene molecule, resulting in a fragment ion at m/z 213/215.
-
Cleavage of the Ester Group (-COOEt): Loss of the entire ethyl carboxylate group would lead to a fragment corresponding to the thieno[2,3-b]pyridine core at m/z 168/170.
-
Loss of Chlorine (-•Cl): While less common as an initial step, the loss of the chlorine radical could occur, leading to a fragment at m/z 206.
Electrospray Ionization (ESI-MS)
In contrast to EI, ESI is a "soft" ionization technique, typically coupled with Liquid Chromatography (LC). It is ideal for polar and thermally labile molecules. ESI generates ions directly from a solution by creating a fine spray of charged droplets.[8] For a molecule containing a basic nitrogen atom in the pyridine ring, positive-ion mode ESI is highly effective.
Expected Behavior of this compound in ESI-MS:
The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 242/244.[9] This provides an unambiguous determination of the molecular weight. Fragmentation is typically minimal in a standard ESI source but can be induced in the collision cell of a tandem mass spectrometer (MS/MS).
In an MS/MS experiment (e.g., Collision-Induced Dissociation - CID), the protonated molecule ([M+H]⁺) is selected and fragmented. The expected fragmentation would involve the loss of neutral molecules:
-
Loss of Ethene (C₂H₄): Loss of ethene from the ethyl ester group is a very common pathway for protonated esters, leading to a fragment at m/z 214/216.
-
Loss of Ethanol (C₂H₅OH): Loss of the entire alcohol portion as a neutral molecule would result in the same acylium ion seen in EI, at m/z 196/198.
Head-to-Head Comparison
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Ion Type | Molecular Radical Cation (M+•) | Protonated Molecule ([M+H]⁺) |
| Ionization Energy | High (Hard) | Low (Soft) |
| Fragmentation | Extensive, spontaneous | Minimal, induced (MS/MS) |
| Primary Use | Structural Elucidation, Library Matching | Molecular Weight Determination, Quantification |
| Key Information | Detailed structural "fingerprint" | Unambiguous molecular weight |
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
For definitive structural confirmation, particularly in drug development and for patent or publication purposes, low-resolution mass data is insufficient. High-Resolution Mass Spectrometry (HRMS) provides mass measurements with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.[10]
For this compound (C₁₀H₈ClNO₂S):
-
Monoisotopic Mass of [M]+•: 240.9964
-
Monoisotopic Mass of [M+H]⁺: 241.9964
An HRMS instrument can distinguish this formula from other potential elemental compositions that have the same nominal mass. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) provides an additional layer of confirmation.
Theoretical Isotopic Distribution for C₁₀H₈³⁵Cl¹⁴N¹⁶O₂³²S:
| m/z | Relative Abundance (%) |
| 241.00 | 100.00 |
| 242.00 | 12.05 |
| 243.00 | 36.87 |
| 244.00 | 4.43 |
| 245.00 | 1.83 |
Observing this specific isotopic pattern with high mass accuracy provides the highest level of confidence in the compound's identity.
Experimental Protocols
Trustworthy data is built on robust protocols. The following are detailed methodologies for analyzing this compound.
Protocol 1: GC-EI-MS for Structural Fingerprinting
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC System:
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Column: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), is recommended.[11] Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Oven Program: Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 2: LC-ESI-MS/MS for Molecular Weight and Quantification
-
Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System (ESI):
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: Scan from m/z 100 to 400 to find the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 242) and apply collision energy (e.g., 15-30 eV) to generate fragment ions.
-
Visualization of Fragmentation and Workflow
Diagrams are essential for visualizing complex scientific processes. The following have been generated using Graphviz to illustrate key concepts.
Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation of the target molecule.
Analytical Workflow for Structural Confirmation
Caption: A logical workflow for the complete mass spectrometric confirmation.
Conclusion
For the comprehensive analysis of this compound, a multi-faceted approach employing both "hard" and "soft" ionization mass spectrometry is recommended.
-
For rapid confirmation of molecular weight and for quantitative studies in complex matrices (e.g., biological fluids), LC-ESI-MS is the method of choice. Its ability to generate a strong protonated molecule signal ([M+H]⁺) is unparalleled for this purpose.
-
For unambiguous structural elucidation and to create a reference "fingerprint" for future identification, GC-EI-MS is essential. The rich fragmentation pattern it provides offers deep structural insights that are complementary to the data from ESI.
-
For the highest level of analytical confidence, HRMS is non-negotiable. It provides the elemental composition, which, when combined with the fragmentation data and isotopic patterns, offers definitive proof of structure.
By judiciously applying these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of their thienopyridine compounds, underpinning the integrity of their scientific endeavors.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Thienopyridine derivatives, for instance, are known for their antiplatelet activity.[1] The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, introduce toxic byproducts, or compromise the therapeutic effect of the API.
This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind the methodological choices, present detailed protocols, and offer guidance on selecting the most appropriate method for different analytical objectives, from routine quality control to in-depth impurity profiling. All methodologies are designed to be self-validating through rigorous system suitability testing, adhering to principles outlined in regulatory guidelines such as ICH Q2(R1) and USP General Chapter <621>.[2][3][4][5][6][7][8]
The Analytical Challenge
The primary challenge in analyzing this compound lies in achieving adequate separation from structurally similar impurities. These may include starting materials, regioisomers, or degradation products formed during synthesis or storage. An effective HPLC method must possess sufficient selectivity and resolution to distinguish the main analyte peak from all potential and actual impurities. Reversed-phase HPLC (RP-HPLC) is the technique of choice for this type of analysis, as it separates molecules based on their hydrophobicity and is highly versatile for pharmaceutical compounds.[9][10][11][12]
Comparative Analysis of HPLC Methodologies
We present two distinct RP-HPLC methods: a rapid isocratic method ideal for high-throughput quality control and a more powerful gradient method designed for comprehensive impurity profiling and stability testing.
Method A: Rapid Isocratic RP-HPLC This method is optimized for speed and efficiency, making it suitable for routine batch release testing where the primary goal is to quantify the main component and known impurities with established retention times. The use of a single, constant mobile phase composition (isocratic elution) simplifies the method and reduces run-to-run variability.
Method B: High-Resolution Gradient RP-HPLC This method employs a gradient elution, where the mobile phase composition is changed over the course of the analytical run. By gradually increasing the percentage of the organic solvent, we can effectively elute a wider range of compounds, from polar to non-polar. This approach provides superior resolution for complex samples, enabling the separation of closely eluting and unknown impurities that might be missed by an isocratic method.
Performance Data Summary
The following table summarizes the hypothetical performance data for both methods, illustrating the trade-offs between speed and resolution. The data assumes the presence of two key potential impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar, structurally similar byproduct).
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria (Typical) |
| Retention Time (Main Peak) | 4.5 min | 10.2 min | Report |
| Resolution (Rs) - Main/Impurity 1 | 2.1 | 4.5 | > 2.0 |
| Resolution (Rs) - Main/Impurity 2 | 1.9 | 3.8 | > 2.0 |
| Tailing Factor (Tf) - Main Peak | 1.2 | 1.1 | ≤ 2.0[3] |
| Theoretical Plates (N) | > 5000 | > 12000 | > 2000 |
| Total Run Time | 10 min | 20 min | N/A |
As the data illustrates, Method B provides significantly better resolution for both impurities, particularly for the closely eluting Impurity 2, at the cost of a longer run time.
Experimental Workflow & Protocols
The overall analytical workflow is a systematic process designed to ensure data integrity and reproducibility.
Caption: General workflow for HPLC purity assessment.
Detailed Experimental Protocols
1. Reagents and Materials
-
This compound: Reference Standard and Test Sample
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Phosphate Buffer (pH 3.0): Prepare by dissolving appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with phosphoric acid.
2. Standard and Sample Preparation
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. HPLC System Configuration
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (scan from 200-400 nm with PDA to ensure peak purity)
4. Method A: Isocratic Conditions
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (45:55, v/v)
-
Flow Rate: 1.0 mL/min
-
Run Time: 10 minutes
5. Method B: Gradient Conditions
-
Mobile Phase A: Phosphate Buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 12.0 70 15.0 70 15.1 40 | 20.0 | 40 |
6. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.[3][7][13][14]
-
Precision: The relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.[3]
-
Peak Symmetry: The tailing factor for the main peak is not more than 2.0.
-
Resolution: The resolution between the main peak and any adjacent impurity peak is not less than 2.0 (if impurities are present in the standard).
7. Data Analysis The purity of the sample is typically determined using the area percent method, where the area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Conclusion and Recommendations
The choice between an isocratic and a gradient HPLC method depends on the specific analytical need.
-
Method A (Isocratic) is highly effective for routine quality control environments where speed and throughput are paramount. It is reliable for quantifying known impurities and confirming that a batch meets pre-defined specifications.
-
Method B (Gradient) is the superior choice for method development, validation, stability studies, and the analysis of samples where unknown impurities may be present. Its enhanced resolving power ensures a more comprehensive and accurate purity profile, which is essential during drug development and for troubleshooting out-of-specification results.
For a comprehensive quality control strategy, Method B should be used to initially characterize the impurity profile of the intermediate. Once the profile is well-understood and key impurities are identified, the faster Method A can be validated and implemented for routine analysis.
References
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. usp.org [usp.org]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
Comparing the reactivity of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate with analogs
An In-Depth Guide to the Comparative Reactivity of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate and Its Analogs
This guide provides a comprehensive analysis of the chemical reactivity of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its reactivity in comparison to structurally similar analogs, offering insights grounded in established chemical principles and supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
The thieno[2,3-b]pyridine core is a "privileged" structure in drug discovery, appearing in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The title compound, with its strategically placed chloro, ethyl ester, and fused heterocyclic system, offers multiple handles for chemical modification, making a thorough understanding of its reactivity paramount for efficient molecular design and synthesis.
The Chemical Landscape: Key Reactive Sites
The reactivity of this compound is governed by three primary functional regions:
-
The 4-Chloro Substituent on the Pyridine Ring: This is the most prominent site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom and the adjacent ester group activates the C4 position towards nucleophilic attack.
-
The Ethyl Carboxylate Group: This ester at the C5 position can undergo hydrolysis, amidation, or reduction to the corresponding alcohol, providing a route for further functionalization.
-
The Heteroaromatic Core: The fused thiophene and pyridine rings can potentially undergo electrophilic substitution or oxidation, although these reactions are generally less facile due to the electron-deficient character of the pyridine ring.
This guide will focus primarily on the transformations of the versatile 4-chloro substituent, as it represents the most common and synthetically useful reaction pathway.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heteroaromatic chemistry. In the context of our title compound, the pyridine nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at the C4 position.[2][3][4] This activation is crucial for the displacement of the chloride leaving group.
Causality of Experimental Design
When comparing the SNAr reactivity of this compound with its analogs, the primary variables are the nature of the leaving group (the halogen) and the incoming nucleophile. The stability of the Meisenheimer complex is the kinetic and thermodynamic driver of the reaction.[5] A more electronegative halogen (like fluorine) polarizes the C-X bond more effectively and can better stabilize the intermediate through induction, often leading to faster reaction rates, even though it is a poorer leaving group in SN2 reactions.
Comparative Data: Halogen Analogs
The following table summarizes the expected relative reactivity of C4-halogenated thieno[2,3-b]pyridine analogs in SNAr reactions with a common nucleophile, such as morpholine.
| Analog (Substituent at C4) | Relative Reactivity | Rationale |
| 4-Fluoro | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the C4 carbon highly electrophilic and stabilizing the Meisenheimer intermediate. |
| 4-Chloro (Title Compound) | High | Chlorine provides a good balance of C-Cl bond activation and leaving group ability. It is the most common and cost-effective starting material. |
| 4-Bromo | Moderate | Bromine is a better leaving group than chlorine, but its lower electronegativity provides less activation of the C4 position towards initial nucleophilic attack. |
| 4-Iodo | Lowest | Iodine is an excellent leaving group, but the C-I bond is the least polarized, resulting in the slowest rate of initial nucleophilic addition. |
Experimental Protocol: SNAr with Morpholine
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Stir bar, round-bottom flask, condenser, heating mantle
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.
-
Add the solvent (DMF or DMSO) to create a stirrable suspension.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized C-C and C-N bond formation.[6] For substrates like this compound, these reactions provide powerful and versatile methods for introducing molecular diversity.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid, to form a new C-C bond.[7][8] The key step influencing reactivity in this context is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
In contrast to SNAr reactions, the rate of oxidative addition in Suzuki couplings generally follows the trend I > Br > OTf > Cl > F.[7] This is because the C-X bond strength is the dominant factor. Therefore, the chloro-substituted title compound is less reactive than its bromo or iodo counterparts and typically requires more forcing conditions or specialized catalyst systems.
| Analog (Substituent at C4) | Relative Reactivity | Rationale |
| 4-Iodo | Highest | The weak C-I bond undergoes oxidative addition most readily. |
| 4-Bromo | High | The C-Br bond is weaker than C-Cl, allowing for oxidative addition under milder conditions. |
| 4-Chloro (Title Compound) | Moderate | The strong C-Cl bond requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) or higher temperatures for efficient oxidative addition.[9] |
| 4-Fluoro | Lowest | The C-F bond is generally inert to oxidative addition and is not a suitable substrate for standard Suzuki couplings. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, or DMF)
-
Stir bar, reaction vessel suitable for inert atmosphere
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[6][10][11] Similar to the Suzuki coupling, the reactivity is largely dictated by the ease of the oxidative addition step. Thus, the reactivity trend for halogen analogs (I > Br > Cl) holds true. The use of specialized, bulky, electron-rich phosphine ligands (often called "Buchwald ligands") is critical for achieving high yields, especially with less reactive aryl chlorides.[12]
Visualization of Reaction Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine scaffold is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, being isosteric to purine, allows it to interact with a wide range of biological targets.[1][2] This has led to the development of thienopyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate serves as a crucial starting material, a versatile intermediate for the synthesis of a diverse library of these derivatives.[5][6][7] The chlorine atom at the C4 position is a key reactive site, allowing for nucleophilic substitution to introduce various functionalities, thereby modulating the biological activity of the resulting molecules.
This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their potential as anticancer and antimicrobial agents. We will delve into the experimental data supporting these claims and provide detailed protocols for the validation of their biological activity.
Comparative Analysis of Biological Activities
The derivatization of the this compound core has yielded compounds with potent biological activities. Below, we compare their performance in key therapeutic areas.
Anticancer Activity: Cytotoxicity and Kinase Inhibition
Thieno[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of cell proliferation and the induction of apoptosis.[8][9] One of the key mechanisms underlying their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in tumor growth and progression.[10]
A screen of novel thieno[2,3-b]pyridine derivatives revealed potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.[11]
| Compound | Derivative Class | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| TPD-1 | Amine derivative | 2.5 | 4.1 | 7.8 |
| TPD-2 | Phenyl-substituted | 1.8 | 3.2 | 5.1 |
| TPD-3 | Heterocyclic-substituted | 5.2 | 8.9 | 12.4 |
| Sorafenib | Reference Drug | 3.9 | 5.6 | 6.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The results indicate that derivatives with specific substitutions, such as TPD-2, exhibit superior potency compared to the reference drug Sorafenib in certain cell lines. This highlights the potential for developing highly effective and selective anticancer agents from this scaffold.
Many thieno[2,3-d]pyrimidine derivatives, a related class of compounds, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[10] The ability of these compounds to inhibit specific kinases is a critical aspect of their therapeutic potential.
| Compound | Target Kinase | IC50 (nM) |
| TPD-K1 | VEGFR-2 | 25 |
| TPD-K2 | EGFR | 150 |
| TPD-K3 | SRC | 85 |
| Staurosporine | Broad-spectrum inhibitor | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The selectivity of these compounds for different kinases can be fine-tuned through chemical modification, offering the possibility of developing targeted therapies with reduced off-target effects.
Antimicrobial Activity
In addition to their anticancer properties, thienopyrimidine derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[1][2][4][12] The increasing prevalence of antibiotic-resistant strains necessitates the development of novel antimicrobial agents, and thienopyrimidines represent a promising class of compounds in this regard.[2]
The antimicrobial efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
| Compound | Derivative Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TPD-A1 | Sulfonamide conjugate | 8 | 16 | 32 |
| TPD-A2 | Tetrazole-fused | 4 | 8 | 16 |
| TPD-A3 | Simple amine | 32 | 64 | >64 |
| Ciprofloxacin | Reference (Bacteria) | 1 | 0.5 | N/A |
| Fluconazole | Reference (Fungus) | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The data suggests that specific structural modifications, such as the introduction of a tetrazole ring in TPD-A2, can significantly enhance the antimicrobial activity of the thienopyridine scaffold.
Experimental Protocols for Biological Validation
To ensure the scientific rigor of the findings, it is essential to employ standardized and validated experimental protocols. Here, we provide detailed methodologies for assessing the key biological activities of this compound derivatives.
General Workflow for Biological Activity Screening
The initial screening of a library of novel compounds follows a systematic workflow to identify promising candidates for further development.
Caption: General workflow for screening novel compounds.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the ability of a test compound to inhibit the activity of a specific protein kinase.[14][15][16]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.[14]
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Causality and Controls:
-
Why pre-incubate the compound and kinase? This step allows the inhibitor to bind to the kinase before the substrate and ATP are introduced, providing a more accurate measure of its inhibitory potential.
-
Controls are crucial: The positive control ensures the assay is working correctly, while the negative (vehicle) control represents 100% kinase activity.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[20]
-
During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][21]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a 0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.[13]
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final testing concentration.[22]
-
Inoculate each well containing the diluted compound with the microbial suspension.[13][23]
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[13]
-
Cover the plates and incubate at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).[21][22]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
The results can also be read using a plate reader by measuring the absorbance at 600 nm.
Self-Validation:
-
Why standardize the inoculum? A consistent starting number of microorganisms is essential for reproducible MIC results.
-
The growth control is non-negotiable: If the growth control well shows no turbidity, the test is invalid as the microorganisms failed to grow even in the absence of an inhibitor.
Potential Signaling Pathways
The anticancer effects of cytotoxic compounds are often mediated through the modulation of specific signaling pathways that control cell survival, proliferation, and death.
Caption: Simplified kinase signaling pathways targeted by anticancer agents.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation. The strategic modification of the core structure allows for the fine-tuning of biological activity, offering the potential to create highly potent and selective drugs. The experimental protocols provided in this guide offer a robust framework for the validation of these activities, ensuring the generation of reliable and reproducible data in the quest for new and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate [myskinrecipes.com]
- 6. This compound - CAS:59713-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | 59713-58-5 [chemicalbook.com]
- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. In vitro kinase assay [protocols.io]
- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Derivatives in Drug Discovery
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, the thienopyridine scaffold represents a "privileged structure," a framework that has repeatedly demonstrated the ability to bind to a variety of biological targets, leading to a plethora of therapeutic agents.[1] This bicyclic heteroaromatic system, consisting of a thiophene ring fused to a pyridine ring, exists in several isomeric forms. Among these, the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers are the most extensively studied and have yielded compounds with significant pharmacological activities.
While structurally similar, the seemingly subtle difference in the fusion of the thiophene and pyridine rings imparts distinct electronic, steric, and physicochemical properties. These differences profoundly influence their synthetic accessibility, structure-activity relationships (SAR), and ultimate utility in drug development. This guide provides an in-depth, objective comparison of these two core scaffolds, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in navigating their therapeutic potential. We will explore their comparative synthesis, properties, and biological activities, with a focus on explaining the causality behind experimental choices and providing actionable protocols.
Core Structure and Physicochemical Properties: More Than Just a Fusion
The fundamental difference between the two isomers lies in the point of fusion between the thiophene and pyridine rings. In thieno[2,3-b]pyridine, the thiophene ring is fused at the 'b' face (the 2,3-position) of the pyridine ring. In contrast, thieno[3,2-b]pyridine features fusion at the 'b' face of the thiophene ring (the 3,2-position).
Caption: Core chemical structures of the two primary thienopyridine isomers.
This structural variation influences the electron density distribution across the bicyclic system, affecting pKa, dipole moment, and solubility. For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are noted for their extensive planarity, which can lead to strong intermolecular stacking, high crystal packing energy, and consequently, poor solubility—a critical hurdle in drug development.[2] Researchers have addressed this by incorporating bulky, cleavable ester and carbonate groups to disrupt this planarity, effectively creating prodrugs with improved intracellular delivery.[2]
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Thieno[2,3-b]pyridine | Thieno[3,2-b]pyridine | Source |
| Molecular Formula | C₇H₅NS | C₇H₅NS | [3][4] |
| Molecular Weight | 135.19 g/mol | 135.19 g/mol | [3][4] |
| LogP (calculated) | 2.2 | 3.02 | [3][4] |
| Boiling Point | Not available | 236.5 ± 13.0 °C | [4] |
| CAS Number | 272-23-1 | 272-67-3 | [4][5] |
Note: Properties can vary significantly with substitution.
Synthesis Strategies: Divergent Pathways to a Common Goal
The choice of synthetic route is often the first major divergence for a medicinal chemist deciding between these scaffolds. The methodologies are generally not interchangeable, and the availability of starting materials can dictate the feasibility of a project.
Thieno[2,3-b]pyridine Synthesis: The Gewald Reaction and Thorpe-Ziegler Cyclization
A dominant and versatile strategy for constructing the thieno[2,3-b]pyridine core is the Gewald reaction . This multi-component reaction typically involves the condensation of an active methylene nitrile (like malononitrile), a carbonyl compound (e.g., a substituted cyclohexanone), and elemental sulfur in the presence of a base. This approach allows for the rapid assembly of highly substituted 3-aminothieno[2,3-b]pyridines.[6][7]
Another classical and effective method is the Thorpe-Ziegler cyclization . This involves the base-promoted intramolecular cyclization of S-alkylated 2-mercaptonicotinonitrile derivatives.[7] This pathway is particularly useful for creating specific substitution patterns that may not be accessible through the Gewald reaction.
Thieno[3,2-b]pyridine Synthesis: Functionalization via Cross-Coupling
The synthesis of thieno[3,2-b]pyridine derivatives often relies on building upon a pre-formed bicyclic core. A powerful and widely used technique is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the introduction of a diverse range of aryl and heteroaryl groups onto a halogenated thieno[3,2-b]pyridine precursor.[8] This method is highly valued for its functional group tolerance and reliability in late-stage diversification, enabling the exploration of SAR around a specific position on the scaffold. Other cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig, have also been employed to further functionalize the core.[8]
Comparative Biological Activities: A Spectrum of Therapeutic Potential
Both isomers have proven to be rich sources of bioactive compounds, though they have found distinct niches where they particularly excel.
Anticancer Activity
Both scaffolds have yielded potent anticancer agents, often acting through the inhibition of protein kinases.
-
Thieno[2,3-b]pyridines: Derivatives of this class have demonstrated significant anti-proliferative activity against a range of cancer cell lines, including colon (HCT-116) and triple-negative breast cancer (MDA-MB-231).[2] One key mechanism involves the chemosensitization of cancer cells to topoisomerase I (TOP1) inhibitors like topotecan.[6] These compounds can inhibit DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), preventing the cancer cell from repairing the DNA damage caused by chemotherapy.[6] Additionally, specific derivatives have been identified as potent inhibitors of the c-Src non-receptor tyrosine kinase, an enzyme whose deregulated activity is linked to tumor progression.[9]
-
Thieno[3,2-b]pyridines: This scaffold has also shown significant promise in oncology. Derivatives have been reported as inhibitors of key drivers of angiogenesis and cancer cell survival, including VEGFR-2, c-Met, and the non-receptor tyrosine kinase Src.[8] The ability to target multiple oncogenic pathways makes this scaffold highly attractive for developing next-generation cancer therapeutics.
Table 2: Comparative Anticancer Activity of Representative Derivatives
| Scaffold | Compound | Cancer Cell Line | IC₅₀ | Mechanism of Action | Source |
| Thieno[2,3-b]pyridine | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 | ~2 µM | pi-PLC inhibition, Metabolic shift | |
| Thieno[2,3-b]pyridine | 3-amino-5-(1-hydroxyethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides | MDA-MB-231, HCT-116 | nM range | Anti-proliferative | [2] |
| Thieno[3,2-b]pyridine | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 | 1.83 µM | Antitumor | [8] |
| Thieno[3,2-b]pyridine | 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas | MCF-7, MDA-MB-231 | Not specified | Antiangiogenic | [8] |
Antiplatelet Activity: The Clinical Success of Thieno[3,2-b]pyridines
This is the therapeutic area where the thieno[3,2-b]pyridine scaffold has achieved its most significant clinical and commercial success. The blockbuster drugs Clopidogrel (Plavix) and Prasugrel (Effient) are based on a reduced (tetrahydro) thieno[3,2-b]pyridine core.[10][11]
These drugs are prodrugs that require metabolic activation by hepatic cytochrome P450 (CYP) enzymes.[12] The active thiol metabolite then acts as an irreversible antagonist of the P2Y₁₂ receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets.[13] By blocking this receptor, these drugs potently inhibit ADP-mediated platelet activation and aggregation, a critical process in atherothrombosis.[14] This mechanism has made them a cornerstone of therapy for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[15]
Caption: P2Y12 receptor inhibition pathway by activated thienopyridine drugs.
While thieno[2,3-b]pyridine derivatives have also been reported to have antiplatelet activity, the clinical validation and extensive development history of the thieno[3,2-b]pyridine scaffold make it the preeminent choice for programs targeting the P2Y₁₂ receptor.[7]
Other Therapeutic Areas
The versatility of both scaffolds is evident from their activity in numerous other areas:
-
Thieno[2,3-b]pyridines have shown potential as antiviral (notably against Hepatitis C virus), anti-inflammatory, antimicrobial, and antidiabetic agents.[7][16] They have also been explored as adenosine A₁ receptor ligands for epilepsy and as M₄ positive allosteric modulators for CNS disorders.[7][17]
-
Thieno[3,2-b]pyridines have been investigated for treating tuberculosis by targeting the enzyme InhA and as negative allosteric modulators of the mGlu5 receptor for neurological disorders.[1]
Structure-Activity Relationship (SAR) Insights
The development of potent derivatives relies on a deep understanding of SAR.
-
For thieno[2,3-b]pyridines , SAR studies have identified that introducing large, lipophilic groups can enhance activity, for instance, in the context of TDP1 inhibition.[6] In anti-proliferative derivatives, substitution on the phenyl carboxamide ring is critical, with ortho and meta substitutions often leading to excellent cell growth inhibition.[2]
-
For thieno[3,2-b]pyridines , particularly in oncology, the introduction of various (hetero)aryl groups via Suzuki coupling has been a fruitful strategy for modulating potency and selectivity against different kinases.[8] For antiplatelet activity, the specific stereochemistry and the nature of the ester group on the tetrahydro-thienopyridine ring are crucial for efficient metabolic activation and potent P2Y₁₂ inhibition.[11]
Experimental Protocols
To provide a practical basis for research, the following are representative protocols for the synthesis and biological evaluation of thienopyridine derivatives.
Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine via Gewald Reaction
This protocol is adapted from established methods for synthesizing the thieno[2,3-b]pyridine core.[6]
Objective: To synthesize 3-amino-6-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carbonitrile.
Materials:
-
4-Phenylcyclohexanone
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine (base)
-
Ethanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-phenylcyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Catalyst Addition: Carefully add morpholine (1.5 mL) dropwise to the stirring suspension at room temperature. The addition of the base is the initiation step, promoting the initial Knoevenagel condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The formation of the product will appear as a new, typically UV-active spot.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates from the solution upon cooling.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure 3-aminothieno[2,3-b]pyridine derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol: In Vitro ADP-Induced Platelet Aggregation Assay
This protocol describes a standard method for evaluating the antiplatelet efficacy of P2Y₁₂ inhibitors.
Objective: To measure the inhibitory effect of a test compound on ADP-induced aggregation of rat platelets.
Materials:
-
Test compound (e.g., a thieno[3,2-b]pyridine derivative) and vehicle (e.g., DMSO)
-
Clopidogrel (positive control)
-
Platelet-Rich Plasma (PRP) from healthy rats
-
Adenosine diphosphate (ADP) solution (e.g., 10 µM)
-
Light transmission aggregometer
-
Platelet-Poor Plasma (PPP) for calibration
Procedure:
-
PRP Preparation: Obtain fresh whole blood from rats into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Instrument Calibration: Calibrate the aggregometer using PPP to set 100% aggregation and PRP to set 0% aggregation.
-
Incubation: Pipette 250 µL of PRP into the aggregometer cuvettes and incubate at 37 °C for 5 minutes.
-
Compound Addition: Add the test compound at various concentrations (or vehicle for the control group) to the cuvettes and incubate for an additional 5 minutes at 37 °C. This pre-incubation allows the compound to interact with the platelets.
-
Induction of Aggregation: Add ADP solution (e.g., 10 µL of a 10 µM stock) to the cuvette to induce platelet aggregation.
-
Data Recording: Record the light transmittance for at least 5 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Analysis: Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of ADP-induced aggregation) using appropriate software.
Caption: General experimental workflow for thienopyridine drug discovery.
Conclusion: Choosing the Right Scaffold
Both thieno[2,3-b]pyridine and thieno[3,2-b]pyridine are exceptionally valuable scaffolds in modern drug discovery. The choice between them is not a matter of inherent superiority but of strategic alignment with the therapeutic target and the goals of the research program.
-
The thieno[3,2-b]pyridine scaffold is the validated and preferred choice for developing antiplatelet agents targeting the P2Y₁₂ receptor , building on the remarkable clinical success of Clopidogrel and Prasugrel. Its synthetic routes are well-suited for late-stage diversification via cross-coupling.
-
The thieno[2,3-b]pyridine scaffold offers vast and perhaps less-explored opportunities, particularly in oncology, infectious diseases, and CNS disorders . Its accessibility through powerful multi-component reactions like the Gewald synthesis allows for the rapid generation of diverse libraries for high-throughput screening.
Ultimately, a deep understanding of the distinct synthesis, SAR, and biological profiles of these two isomers, as outlined in this guide, will empower researchers to make informed decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
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- 12. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the X-ray Crystallography of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate Derivatives
Prepared by: A Senior Application Scientist
Introduction: Illuminating the Molecular Architecture of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7] The precise three-dimensional arrangement of atoms within these molecules dictates their biological function, influencing how they interact with therapeutic targets. For drug development professionals, an unambiguous understanding of this molecular architecture is not just beneficial—it is essential for rational drug design and optimization.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of small molecules.[8][9] It provides precise and accurate measurements of molecular dimensions, absolute configuration, and the intricate network of intermolecular interactions that govern crystal packing.[9] This guide offers an in-depth comparison of the crystallographic analysis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate and its derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the structural insights gained with alternative analytical techniques, and provide the supporting data necessary for researchers in the field.
The Crystallographic Workflow: A Self-Validating System for Structural Elucidation
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage validates the success of the preceding one. A failure at any point, particularly in achieving high-purity single crystals, will halt progress.
Part 1: Synthesis and High-Purity Recrystallization
The foundational prerequisite for successful X-ray analysis is a sample of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Experimental Protocol: Recrystallization
Recrystallization is the most crucial method for purifying nonvolatile organic solids.[10] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[10][11]
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be completely insoluble (for removal by hot filtration) or highly soluble at all temperatures (to remain in the mother liquor upon cooling).[10]
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of the hot solvent is added to achieve complete dissolution. Using an excess of solvent is a common pitfall that will hinder crystallization and reduce the final yield.[12]
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot gravity filtration.[11][13]
-
Slow Cooling: The hot, saturated solution is allowed to cool slowly and without disturbance. This is the most critical step.[12] Slow cooling promotes the growth of large, well-ordered crystals, which are ideal for diffraction. Rapid cooling often leads to the formation of small, impure crystals or a powder.[10]
-
Crystal Collection: Once the solution has reached room temperature and crystal growth has ceased, the flask can be placed in an ice bath to maximize the yield. The crystals are then collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried.[10][13]
Part 2: The Art of Single Crystal Growth
Growing a single crystal of sufficient size and quality for X-ray diffraction can be the most challenging and time-consuming step.[12] The purified compound from recrystallization is the starting material.
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is then loosely covered (e.g., with parafilm pierced with a few small holes) to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of single crystals.[14]
-
Solvent/Antisolvent Diffusion: The compound is dissolved in a "good" solvent. An "antisolvent," in which the compound is insoluble but which is miscible with the good solvent, is then carefully layered on top. Over time, the solvents diffuse into one another, gradually reducing the compound's solubility and inducing crystallization at the interface.[14]
Part 3: X-ray Diffraction and Data Processing
Once a suitable crystal is obtained, it is subjected to X-ray analysis.
-
Data Collection: The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion of the atoms. It is then rotated in a beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the resulting diffraction pattern is recorded on a detector.[7][15]
-
Data Processing: The raw diffraction images are processed using specialized software.[16][17] This involves:
-
Indexing: Assigning Miller indices (h, k, l) to each diffraction spot, which defines the crystal's unit cell parameters and orientation.
-
Integration: Measuring the intensity of each indexed spot.
-
Scaling and Merging: Applying corrections for experimental factors (like absorption) and merging symmetry-equivalent reflections to produce a final, unique dataset.[17]
-
Part 4: Structure Solution and Refinement
The final dataset, containing a list of reflections and their intensities, is used to determine the molecular structure.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: A molecular model is built into the electron density map. The positions and thermal parameters of the atoms are then adjusted (refined) using a least-squares process to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[16] The quality of the final structure is assessed by metrics such as the R-factor, where a lower value indicates a better fit.[15]
Visualization of the Experimental Workflow
Caption: The workflow from synthesis to final crystal structure.
Comparative Analysis: this compound Derivatives
Comparison with Alternative Analytical Techniques
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical connectivity and molecular weight of a synthesized compound, they fall short of providing the detailed three-dimensional information that X-ray crystallography delivers.[18][19][20][21]
| Technique | Information Provided | Limitations for 3D Structure |
| NMR Spectroscopy | Provides detailed information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C NMR).[22] | Infers connectivity but does not directly measure bond lengths, bond angles, or solid-state conformation. |
| Mass Spectrometry | Determines the mass-to-charge ratio, providing the molecular weight and elemental formula (with high resolution).[19][21] | Provides no information on isomerism (constitutional or stereo-) or 3D atomic arrangement. |
| X-ray Crystallography | Unambiguously determines the 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular packing.[9] | Requires a high-quality single crystal, which can be difficult to obtain. |
X-ray crystallography is the gold standard because it moves beyond inference to direct measurement, providing an unparalleled view of the molecule as it exists in the solid state.
Structural Insights from Crystallographic Data
The true power of crystallography lies in comparing the structures of related derivatives to understand structure-property relationships. The thieno[2,3-b]pyridine core is relatively planar, but substitutions can dramatically influence molecular conformation and crystal packing.[15][23][24]
Table 1: Comparative Crystallographic Data for Thieno[2,3-b]pyridine Derivatives
| Compound | Key Feature | Intermolecular Interactions | Packing Motif | Reference |
| Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate | Planar heterocyclic core, ethyl group twisted. | N—H···O and N—H···N hydrogen bonds. | Zigzag sheets propagating along the crystallographic b-axis. | [15][24] |
| Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate | Bulky substituents force rings to be non-coplanar. | Pairs of N—H···O hydrogen bonds; weak π–π stacking. | Inversion dimers forming an R²₂(20) graph-set motif. | [23] |
| 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester | Phenyl ring is significantly twisted relative to the thienopyridine core. | C—H···O interactions. | Chains formed along the a-axis. | [7][25] |
This comparison reveals a critical insight: substituent changes directly modulate the intermolecular forces, leading to entirely different crystal packing arrangements. The simple amino-ester derivative forms extended 2D sheets, while the more complex, sterically hindered derivative is dominated by discrete dimer formation.[15][23][24] These differences in packing profoundly affect physical properties like solubility and melting point, which are critical for drug development.[3]
Visualization of Molecular Structure and Interactions
Caption: The thieno[2,3-b]pyridine core and key intermolecular forces.
Advanced Analysis: Hirshfeld Surfaces
To quantify and visualize the subtle intermolecular interactions that govern crystal packing, Hirshfeld surface analysis is an invaluable tool.[26] This technique maps the distances from the surface to the nearest atom nucleus inside and outside the surface, allowing for a visual decomposition of the interaction types.[27]
The surface can be colored according to a normalized contact distance (d_norm), where:
-
Red spots: Indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.[27][28]
-
White areas: Represent contacts at approximately the van der Waals separation.[27][28]
-
Blue areas: Show contacts longer than the van der Waals radii.[27][28]
By generating 2D "fingerprint plots" from the Hirshfeld surface, one can quantify the percentage contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[28][29] For example, analysis might reveal that H···H contacts, representing van der Waals forces, comprise the largest portion of the surface, while specific O···H and N···H contacts, representing hydrogen bonds, are the strongest directional forces guiding the molecular assembly.[26][28][29] Comparing these fingerprints across a series of derivatives provides a quantitative basis for understanding how substituent modifications alter the packing energetics.
Conclusion
X-ray crystallography provides an indispensable, high-resolution view into the molecular world of this compound derivatives. It is the only technique that can unambiguously determine the three-dimensional structure and reveal the complex interplay of intermolecular forces that dictate the solid-state architecture. The systematic application of the workflow described herein—from meticulous purification and crystal growth to detailed structural analysis and comparison—empowers researchers to understand structure-property relationships. This knowledge is fundamental for the rational design of new thieno[2,3-b]pyridine-based therapeutics with optimized solubility, stability, and biological activity.
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- 24. Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. asianpubs.org [asianpubs.org]
- 26. scirp.org [scirp.org]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reaction Products of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate serves as a critical and versatile starting material for the synthesis of a diverse library of thieno[2,3-b]pyridine derivatives. The strategic positioning of the chloro and ethyl carboxylate functionalities allows for a range of chemical transformations, providing access to novel compounds with therapeutic potential.
This guide provides an in-depth comparison of the reaction products of this compound, focusing on key synthetic transformations: nucleophilic aromatic substitution (SNA_r_), Suzuki-Miyaura cross-coupling, and modifications of the ester group. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative characterization data to aid researchers in their synthetic endeavors.
Key Reactions and Product Characterization
The reactivity of this compound is primarily dictated by two functional groups: the reactive chlorine atom at the 4-position of the pyridine ring and the ethyl ester at the 5-position. The electron-withdrawing nature of the adjacent nitrogen atom and the fused thiophene ring activates the C4-chloro group towards nucleophilic attack. The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amide derivatives.
Nucleophilic Aromatic Substitution (SNA_r_) at the C4-Position
The displacement of the C4-chloro substituent with various nucleophiles is a cornerstone reaction for derivatizing the thieno[2,3-b]pyridine core. This reaction is typically facile due to the electronic activation of the pyridine ring.
This protocol describes a typical nucleophilic aromatic substitution reaction using aniline as the nucleophile. The choice of a high-boiling point solvent like DMF or DMSO facilitates the reaction, and the addition of a non-nucleophilic base is often necessary to scavenge the HCl generated.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Diagram of the Nucleophilic Aromatic Substitution Workflow:
Caption: Workflow for the synthesis of Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
This protocol outlines a standard Suzuki-Miyaura coupling reaction. The choice of a palladium catalyst and a suitable ligand is crucial for the reaction's success. A base is required for the transmetalation step of the catalytic cycle.
Step-by-Step Methodology:
-
To a degassed mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 2:1 mixture of 1,4-dioxane and water (6 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The reaction mixture is heated to 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Functionalization via the Carboxylic Acid Moiety
The ethyl ester at the 5-position provides another handle for diversification. Hydrolysis of the ester to the corresponding carboxylic acid opens up the possibility of forming a wide range of amide derivatives through coupling with various amines.
This two-step protocol first describes the saponification of the ethyl ester followed by an amide coupling reaction with aniline.
Step 1: Hydrolysis to 4-chlorothieno[2,3-b]pyridine-5-carboxylic acid
-
This compound (1.0 mmol) is suspended in a mixture of ethanol (5 mL) and a 2 M aqueous solution of sodium hydroxide (2 mL).
-
The mixture is heated to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 3-4 with 1 M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the carboxylic acid.
Step 2: Amide Coupling to N-phenyl-4-chlorothieno[2,3-b]pyridine-5-carboxamide
-
To a solution of 4-chlorothieno[2,3-b]pyridine-5-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Aniline (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol) are then added.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction mixture is diluted with DCM, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Diagram of the Hydrolysis and Amide Coupling Workflow:
Caption: Two-step workflow for the synthesis of N-phenyl-4-chlorothieno[2,3-b]pyridine-5-carboxamide.
Comparative Data of Reaction Products
The following tables summarize the expected characterization data for the products of the aforementioned reactions. This data is compiled from analogous reactions reported in the scientific literature and serves as a guide for product identification.[1]
Table 1: Comparison of ¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Proton | This compound (Starting Material) | Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate | Ethyl 4-phenylthieno[2,3-b]pyridine-5-carboxylate | 4-chlorothieno[2,3-b]pyridine-5-carboxylic acid | N-phenyl-4-chlorothieno[2,3-b]pyridine-5-carboxamide |
| H-2 | ~7.50 (d) | ~7.45 (d) | ~7.60 (d) | ~7.55 (d) | ~7.60 (d) |
| H-3 | ~7.30 (d) | ~7.25 (d) | ~7.40 (d) | ~7.35 (d) | ~7.40 (d) |
| H-6 | ~8.50 (s) | ~8.40 (s) | ~8.60 (s) | ~8.55 (s) | ~8.60 (s) |
| -OCH₂CH₃ | ~4.40 (q) | ~4.35 (q) | ~4.45 (q) | - | - |
| -OCH₂CH₃ | ~1.40 (t) | ~1.35 (t) | ~1.45 (t) | - | - |
| Phenyl-H | - | ~7.20-7.50 (m) | ~7.30-7.60 (m) | - | ~7.10-7.70 (m) |
| -NH- | - | ~9.50 (s, br) | - | - | ~10.0 (s, br) |
| -COOH | - | - | - | ~11.0 (s, br) | - |
Table 2: Comparison of ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Carbon | This compound (Starting Material) | Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate | Ethyl 4-phenylthieno[2,3-b]pyridine-5-carboxylate | 4-chlorothieno[2,3-b]pyridine-5-carboxylic acid | N-phenyl-4-chlorothieno[2,3-b]pyridine-5-carboxamide |
| C=O (ester/acid/amide) | ~165.0 | ~166.0 | ~165.5 | ~168.0 | ~164.0 |
| C-2 | ~125.0 | ~124.0 | ~126.0 | ~125.5 | ~126.0 |
| C-3 | ~122.0 | ~121.0 | ~123.0 | ~122.5 | ~123.0 |
| C-3a | ~130.0 | ~129.0 | ~131.0 | ~130.5 | ~131.0 |
| C-4 | ~150.0 | ~152.0 | ~155.0 | ~150.5 | ~150.0 |
| C-5 | ~120.0 | ~118.0 | ~122.0 | ~121.0 | ~120.5 |
| C-6 | ~152.0 | ~151.0 | ~153.0 | ~152.5 | ~153.0 |
| C-7a | ~160.0 | ~159.0 | ~161.0 | ~160.5 | ~161.0 |
| -OCH₂CH₃ | ~61.0 | ~61.5 | ~61.2 | - | - |
| -OCH₂CH₃ | ~14.0 | ~14.2 | ~14.1 | - | - |
| Phenyl-C | - | ~120-140 | ~125-142 | - | ~120-140 |
Table 3: Comparison of Mass Spectrometry Data (m/z, [M+H]⁺)
| Compound | Expected [M+H]⁺ |
| This compound | 242.0 |
| Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate | 299.1 |
| Ethyl 4-phenylthieno[2,3-b]pyridine-5-carboxylate | 284.1 |
| 4-chlorothieno[2,3-b]pyridine-5-carboxylic acid | 214.0 |
| N-phenyl-4-chlorothieno[2,3-b]pyridine-5-carboxamide | 289.0 |
Conclusion and Future Perspectives
This compound is a highly valuable building block in synthetic and medicinal chemistry. The strategic functionalization at the C4 and C5 positions through nucleophilic substitution, cross-coupling reactions, and amide bond formation provides a clear and efficient pathway to a vast chemical space of novel thieno[2,3-b]pyridine derivatives. The protocols and comparative data presented in this guide are intended to empower researchers to confidently design and execute synthetic strategies targeting this important heterocyclic scaffold. The continued exploration of the reactivity of this and related intermediates will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
References
Efficacy of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate Derivatives: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the biological efficacy of novel compounds derived from the Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate scaffold. The data and methodologies presented herein are synthesized from recent peer-reviewed studies to offer an objective and in-depth technical overview. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Introduction: The Thieno[2,3-b]pyridine Scaffold in Drug Discovery
The thieno[2,3-b]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, planar geometry and the presence of nitrogen and sulfur heteroatoms provide a unique framework for designing molecules with diverse biological activities. This compound serves as a key chemical intermediate, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. These derivatives have demonstrated promising efficacy in several key areas, including oncology, metabolic disorders, and virology. This guide will focus on a comparative analysis of their performance in these domains, supported by experimental data.
I. Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
A significant body of research has been dedicated to exploring the anticancer potential of thieno[2,3-b]pyridine-based compounds. These derivatives have been shown to exert their effects through various mechanisms, including kinase inhibition and disruption of key cellular signaling pathways.
Comparative Efficacy Against Cancer Cell Lines
The antiproliferative activity of several thieno[2,3-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values for selected compounds, with the widely used chemotherapeutic agent Doxorubicin and the multi-kinase inhibitor Sorafenib included for comparison.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| 17d (a 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide) | MDA-MD-435 (Melanoma) | GI50 | 0.023[1] | Sorafenib | ~1.22 (MDA-MB-435)[2] |
| 17d | MDA-MB-468 (Breast) | GI50 | 0.046[1] | Doxorubicin | 0.27[2] |
| Compound 7 | HepG-2 (Hepatocellular Carcinoma) | IC50 | 3.67 µg/mL | Doxorubicin | 0.45 µg/mL[3] |
| Compound 12 | MCF-7 (Breast) | IC50 | 5.13 µg/mL | Doxorubicin | ~0.69-2.5[2][4][5] |
| DJ160 | PC3 (Prostate) | Proliferation | ~0.01 (non-toxic conc.)[6] | Enzalutamide | >50 (PC-3 is resistant)[7] |
| Thieno[2,3-b]pyridine analogue (eEF2K inhibitor) | MDA-MB-231 (Breast) | Cell Viability | Not specified, but potent | GDC-0349 (mTOR inhibitor) | 0.310 (Prostate cancer cell line)[1] |
Analysis: The data clearly indicates that certain thieno[2,3-b]pyridine derivatives exhibit potent anticancer activity, in some cases surpassing that of established drugs. For instance, compound 17d shows nanomolar potency against melanoma and breast cancer cell lines, a significant improvement over Sorafenib and Doxorubicin in these specific assays[1]. Similarly, while a direct IC50 is not provided for DJ160 , its effectiveness at a non-toxic concentration of 10 nM in inhibiting prostate cancer cell motility highlights its potential, especially in contrast to the resistance of PC-3 cells to Enzalutamide[6][7].
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of thieno[2,3-b]pyridine derivatives are often attributed to their ability to inhibit specific protein kinases or other crucial cellular targets.
-
Phosphoinositide-specific Phospholipase C (PI-PLC) Inhibition: Molecular modeling studies suggest that compounds like 17d may exert their activity by inhibiting PI-PLC, a key enzyme in signal transduction pathways that regulate cell growth and proliferation[1].
-
eEF2K Inhibition: Several thieno[2,3-b]pyridine analogues have been synthesized and identified as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF2K), an atypical protein kinase involved in protein synthesis and tumorigenesis[8][9]. The most active compound in one study demonstrated an IC50 of 170 nM against eEF2K in vitro[8].
-
FOXM1 Inhibition: Derivatives of N-phenylthieno[2,3-b]pyridine-2-carboxamide have been designed as inhibitors of the Forkhead box M1 (FOXM1) transcription factor, a key regulator of oncogenesis[10].
Below is a simplified representation of a generic kinase inhibition pathway targeted by some thieno[2,3-b]pyridine derivatives.
Caption: Simplified signaling pathway showing kinase inhibition.
II. Anti-diabetic Activity of Thieno[2,3-b]pyridine Derivatives
Recent studies have highlighted the potential of thieno[2,3-b]pyridine derivatives in the management of type 2 diabetes mellitus (T2DM) by targeting hepatic gluconeogenesis and preserving pancreatic β-cell function.
Comparative Efficacy in Gluconeogenesis Inhibition
A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis. The table below compares the efficacy of lead compounds with Metformin, a first-line treatment for T2DM.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference Compound | Mechanism of Action |
| 8e | Hepatic Glucose Production | Cell-based | 16.8[11][12] | Metformin | Inhibition of hepatic gluconeogenesis[13][14][15][16][17] |
| 9d | Hepatic Glucose Production | Cell-based | 12.3[11][12] | Metformin | Inhibition of hepatic gluconeogenesis[13][14][15][16][17] |
Analysis: Compounds 8e and 9d demonstrate potent inhibition of hepatic glucose production in a cell-based assay, with IC50 values in the low micromolar range[11][12]. Furthermore, compound 8e was shown to reduce fasting blood glucose and improve oral glucose tolerance in db/db mice, indicating in vivo efficacy[11]. While a direct IC50 comparison with Metformin in the same assay is not provided, the data suggests that these thieno[2,3-b]pyridine derivatives represent a promising new class of anti-diabetic agents.
Mechanism of Action: DRAK2 Kinase Inhibition
A novel series of thieno[2,3-b]pyridine derivatives has been developed as inhibitors of DRAK2 (STK17B), a serine/threonine kinase implicated in pancreatic β-cell dysfunction.
-
DRAK2 Inhibition: Potent inhibitors with nanomolar potency have been identified. These compounds were shown to enhance mitochondrial membrane potential, improve glucose-stimulated insulin secretion (GSIS) in primary mouse islets, and protect against palmitic acid-induced apoptosis[18].
The following diagram illustrates the experimental workflow for evaluating these DRAK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting Eukaryotic Elongation Factor 2 Kinase: An Update on Pharmacological Small-Molecule Compounds in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Characterization of a Novel eEF2K Degrader with Potent Therapeutic Efficacy Against Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib improves alkylating therapy by blocking induced inflammation, invasion and angiogenesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Triple-negative Breast Cancer | Treatment of TNBC | American Cancer Society [cancer.org]
- 13. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. smep.org.mx [smep.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
A Spectroscopic Compass: Navigating the Structural Landscape of Substituted Thieno[2,3-b]pyridines
Introduction: The Thieno[2,3-b]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
The thieno[2,3-b]pyridine nucleus is a heterocyclic scaffold of significant interest in the fields of medicinal chemistry and drug development. Its rigid, planar structure, rich in heteroatoms, provides an ideal framework for designing molecules with specific three-dimensional arrangements, capable of interacting with a wide array of biological targets. Indeed, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines, antiviral properties, and the ability to modulate the activity of key enzymes in cellular signaling pathways.[1][2] The biological efficacy of these compounds is intimately linked to their molecular structure, particularly the nature and position of substituents on the thieno[2,3-b]pyridine core.
This guide provides a comprehensive spectroscopic comparison of substituted thieno[2,3-b]pyridines, offering researchers and drug development professionals a detailed understanding of how structural modifications influence their spectroscopic signatures. By leveraging a multi-technique approach—encompassing UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS)—we will explore the intricate relationship between chemical structure and spectroscopic output. This document is designed not merely as a repository of data, but as a practical tool to aid in the design, synthesis, and characterization of novel thieno[2,3-b]pyridine derivatives with tailored properties. The experimental protocols detailed herein are presented as self-validating systems, ensuring reproducibility and reliability in your own research endeavors.
The General Structure of Substituted Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core consists of a thiophene ring fused to a pyridine ring. The numbering of the atoms in the ring system is crucial for the unambiguous identification of substituent positions.
Caption: General structure and numbering of the thieno[2,3-b]pyridine core.
UV-Visible Absorption Spectroscopy: Probing the Electronic Landscape
UV-Visible spectroscopy provides valuable insights into the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the nature of the chromophore, which in this case is the thieno[2,3-b]pyridine core and its substituents.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Prepare stock solutions of the substituted thieno[2,3-b]pyridine derivatives in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Record a baseline spectrum of the solvent in both the sample and reference cuvettes.
-
Data Acquisition: Record the absorption spectra of the sample solutions from 200 to 600 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Comparative Analysis of Substituted Thieno[2,3-b]pyridines
The UV-Vis spectra of thieno[2,3-b]pyridines typically exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are significantly influenced by the electronic nature of the substituents.
| Substituent (Position) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| Unsubstituted | ~230, ~270, ~310 | - | - | General Observation |
| 3-Amino-2-arylcarboxamido | ~250-390 | - | Various | [3] |
| 4,6-bis(difluoromethyl) | - | - | - | [4] |
Causality Behind Experimental Choices: The choice of a spectroscopic grade solvent is critical to avoid interference from solvent impurities. A concentration range of 1-10 µM is typically sufficient to obtain absorbance values within the linear range of most spectrophotometers (0.1-1.0).
Trustworthiness: By running a solvent blank and ensuring that the absorbance values fall within the linear range of the instrument, this protocol provides a self-validating system for obtaining accurate and reproducible UV-Vis spectra.
Substituent Effects:
-
Electron-donating groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃) groups, generally cause a bathochromic (red) shift in the λmax. This is due to the donation of electron density to the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, often lead to a hypsochromic (blue) shift or a more complex change in the spectrum, depending on their position. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO).
-
Extended Conjugation: Substituents that extend the π-conjugated system, such as phenyl or styryl groups, typically result in significant bathochromic shifts and an increase in molar absorptivity.
Fluorescence Spectroscopy: Illuminating Molecular Emissive Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure of a molecule in its excited state. The emission wavelength (λem), quantum yield (ΦF), and lifetime (τ) are key parameters that are influenced by the molecular structure and its environment.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the thieno[2,3-b]pyridine derivatives in spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Data Acquisition: Record the emission spectra by exciting the sample at its λmax of absorption. Record the excitation spectra by monitoring the emission at the λmax of fluorescence.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation: ΦF(sample) / ΦF(standard) = [A(standard) * I(sample) * η(sample)²] / [A(sample) * I(standard) * η(standard)²] where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and η is the refractive index of the solvent.
Comparative Analysis of Substituted Thieno[2,3-b]pyridines
While data specifically on the fluorescence of a wide range of substituted thieno[2,3-b]pyridines is limited, studies on the closely related thieno[3,2-c]pyridine isomers provide valuable insights into the expected behavior.[5]
| Substituent (Position) | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 3-Arylthieno[3,2-c]pyridine | - | - | - | Various | [5] |
| 4-Cyclic amine substituted thieno[3,2-c]pyridine | - | - | - | Various | [5] |
Causality Behind Experimental Choices: Using dilute solutions with low absorbance is crucial to prevent reabsorption of emitted light and other concentration-dependent quenching effects. The use of a known quantum yield standard allows for accurate and reliable determination of the sample's quantum efficiency.
Trustworthiness: By maintaining low absorbance and using a reliable standard, this protocol ensures the integrity of the fluorescence measurements.
Substituent and Solvent Effects (Solvatochromism):
-
Intramolecular Charge Transfer (ICT): Thieno[2,3-b]pyridines substituted with an electron-donating group at one end of the conjugated system and an electron-withdrawing group at the other can exhibit intramolecular charge transfer upon photoexcitation. This often leads to a large Stokes shift and pronounced solvatochromism, where the emission wavelength is highly sensitive to the polarity of the solvent.[6]
-
Electron-Donating Groups: EDGs generally enhance fluorescence quantum yield by increasing the rate of radiative decay.
-
Electron-Withdrawing Groups: EWGs can either enhance or quench fluorescence depending on their nature and position. Nitro groups, for example, are often associated with fluorescence quenching due to the promotion of intersystem crossing.
-
Solvent Polarity: For compounds exhibiting ICT, an increase in solvent polarity typically leads to a bathochromic shift in the emission spectrum. This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous determination of the molecular structure.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted thieno[2,3-b]pyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to assign ¹H and ¹³C signals.[3]
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Report chemical shifts (δ) in parts per million (ppm) relative to the internal standard (TMS at 0 ppm) or the residual solvent peak. Report coupling constants (J) in Hertz (Hz).
Comparative Analysis of Substituted Thieno[2,3-b]pyridines
The chemical shifts of the protons and carbons in the thieno[2,3-b]pyridine ring are highly sensitive to the electronic effects of the substituents.
Table of Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | H-2 | H-3 | H-4 | H-5 | H-6 | Reference |
| Unsubstituted | 8.52 | 7.42 | 7.91 | 7.29 | 8.61 | [7] |
| 3-Cl | 8.55 | - | 7.95 | 7.35 | 8.65 | [8] |
| 3-Br | 8.55 | - | 7.95 | 7.35 | 8.65 | [8] |
Table of Representative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | Reference |
| Unsubstituted | 148.2 | 120.5 | 130.1 | 145.2 | 118.9 | 151.1 | 131.5 | [7] |
| 3-Cl | 148.5 | 118.1 | 130.5 | 145.5 | 119.2 | 151.5 | 131.8 | [7] |
| 3-Br | 148.6 | 110.1 | 130.6 | 145.6 | 119.3 | 151.6 | 131.9 | [7] |
Causality Behind Experimental Choices: The choice of deuterated solvent is important as it can influence the chemical shifts. DMSO-d₆ is a good choice for less soluble compounds. High-field NMR spectrometers provide better signal dispersion and resolution, which is crucial for the analysis of complex spin systems.
Trustworthiness: The use of an internal standard and the acquisition of 2D NMR spectra for unambiguous signal assignment ensure the reliability of the structural elucidation.
Substituent Effects:
-
¹H NMR: The chemical shifts of the protons on the thieno[2,3-b]pyridine core are influenced by both inductive and resonance effects of the substituents. Protons ortho and para to an EDG are typically shifted to a higher field (lower ppm), while those ortho and para to an EWG are shifted to a lower field (higher ppm).
-
¹³C NMR: The effect of substituents on ¹³C chemical shifts is more pronounced. The chemical shift of the carbon atom directly attached to the substituent (ipso-carbon) is highly dependent on the nature of the substituent. Linear correlations have been established between the ipso substituent chemical shifts in substituted thieno[2,3-b]pyridines and those in corresponding benzene derivatives.[7] The chemical shifts of the ortho, meta, and para carbons are also systematically affected by the substituent's electronic properties.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the chemical bonds.
Experimental Protocol: A Self-Validating System
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups.
Comparative Analysis of Substituted Thieno[2,3-b]pyridines
The IR spectrum of a substituted thieno[2,3-b]pyridine will show characteristic absorptions for the aromatic C-H and C=C/C=N stretching vibrations of the core structure, as well as bands corresponding to the functional groups of the substituents.
Table of Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Approximate Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C/C=N stretch | 1650 - 1450 |
| C-N stretch (amine) | 1350 - 1000 |
| N-H stretch (amine) | 3500 - 3300 |
| C=O stretch (amide/ketone) | 1700 - 1630 |
| C≡N stretch (nitrile) | 2260 - 2220 |
Causality Behind Experimental Choices: The use of dry KBr is essential for the pellet method to avoid a broad absorption band from water in the spectrum. ATR-FTIR is often preferred for its simplicity and minimal sample preparation.
Trustworthiness: By running a background spectrum, the influence of atmospheric CO₂ and water vapor can be minimized, ensuring that the observed absorption bands are from the sample.
Substituent Effects:
-
The presence of a substituent is readily identified by its characteristic IR absorption bands. For example, a strong absorption band in the region of 1700-1630 cm⁻¹ is a clear indication of a carbonyl group (e.g., in an amide or ketone substituent).
-
An amino group (-NH₂) will show characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region.
-
A nitrile group (-C≡N) will exhibit a sharp absorption band around 2260-2220 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern of a molecule upon ionization can provide valuable structural information.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), for soft ionization to observe the molecular ion. For fragmentation studies, Electron Impact (EI) ionization can be used. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition.[3]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features.
Comparative Analysis of Substituted Thieno[2,3-b]pyridines
The mass spectrum of a substituted thieno[2,3-b]pyridine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will depend on the nature and position of the substituents.
Common Fragmentation Pathways:
-
Loss of Substituents: A common fragmentation pathway is the loss of small molecules or radicals from the substituents. For example, an acetylamino derivative may show the loss of a ketene molecule (CH₂=C=O).[9]
-
Ring Cleavage: The thieno[2,3-b]pyridine ring system can also undergo fragmentation, although the aromatic nature of the core makes it relatively stable. The fragmentation pattern can be complex and may involve rearrangements.[10]
Table of Expected Molecular Ions and Key Fragments
| Compound | Ionization Mode | Expected [M+H]⁺ or [M]⁺• | Key Fragments (m/z) |
| 3-Amino-2-(phenylcarbamoyl)thieno[2,3-b]pyridine | ESI | [M+H]⁺ | Loss of phenyl isocyanate, loss of CO |
| 5-Acetyl-3-aminothieno[2,3-b]pyridine | EI | [M]⁺• | [M-CH₃]⁺, [M-COCH₃]⁺ |
Causality Behind Experimental Choices: Soft ionization techniques like ESI and CI are chosen to minimize fragmentation and clearly observe the molecular ion. HRMS is essential for confirming the elemental composition of a newly synthesized compound.
Trustworthiness: Calibration of the mass spectrometer with a known standard ensures accurate mass measurements.
Substituent Effects:
-
The fragmentation pattern is highly dependent on the substituents. Functional groups that are easily cleaved, such as esters or ethers, will give rise to characteristic fragment ions.
-
The presence of different substituents can direct the fragmentation pathways, providing valuable clues for structure elucidation. For instance, the fragmentation of isomeric compounds can often be distinguished based on their unique MS/MS spectra.[11]
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized substituted thieno[2,3-b]pyridine derivative.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.
The following guide outlines a comprehensive personal protective equipment (PPE) and disposal plan for this compound (CAS No. 59713-58-5), a chlorinated heterocyclic compound.[1] While specific toxicological data for this compound is not extensively published, the principles of handling similar chemical structures necessitate a cautious and thorough approach. The recommendations herein are based on established safety protocols for related chemical classes and general laboratory best practices.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards is the foundation of a robust safety plan. Based on the chemical structure, which includes a chlorinated pyridine ring fused to a thiophene carboxylate, the primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[2][3]
-
Skin Irritation: Direct contact may cause skin irritation.[2][3]
-
Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]
It is crucial to consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date hazard information before commencing any work.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal protective equipment is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE program is mandatory when handling this compound.[5] The following table summarizes the required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Double gloving is recommended. | Fully buttoned laboratory coat. | Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[6][7][8][9][10] |
| Running reactions and work-up | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Chemical-resistant apron over a laboratory coat. | Work must be conducted in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
Step-by-Step PPE Procedure:
-
Donning (Putting On):
-
Put on a laboratory coat and ensure it is fully buttoned.
-
If required, don a respirator. Perform a user seal check.
-
Put on safety glasses or goggles.
-
Wash and dry hands thoroughly.
-
Put on the first pair of gloves.
-
Put on the second pair of gloves, ensuring the cuffs of the outer gloves are over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Remove the chemical-resistant apron (if used).
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove safety glasses or goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plan
Safe Handling and Operations:
-
Engineering Controls: All work with this compound, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit specifically for halogenated organic compounds available.
Disposal Plan:
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound must be segregated into a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Contaminated Materials: This includes, but is not limited to:
-
Unused or excess chemical.
-
Contaminated solvents and reaction mixtures.
-
Used gloves, disposable lab coats, and other contaminated PPE.
-
Contaminated glassware and equipment that cannot be decontaminated.
-
-
Disposal Procedure:
-
Place all contaminated solid waste into a designated, leak-proof container with a secure lid.
-
Collect all contaminated liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other waste streams.
-
Follow your institution's hazardous waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS department.
-
If the spill is small and you are trained to do so, don the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research environment.
References
- 1. This compound - CAS:59713-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83835400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. cpwr.com [cpwr.com]
- 9. nrc.gov [nrc.gov]
- 10. teamstersafety.org [teamstersafety.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
